2-chloro-N-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAUZAAZLLTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429165 | |
| Record name | 2-chloro-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-67-2 | |
| Record name | 2-chloro-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds with significant importance in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data and analogous information from structurally related compounds. Due to the limited publicly available data for this specific molecule, some properties are inferred from well-characterized related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzenesulfonamide derivatives.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-chlorobenzenesulfonamide[1] | N-methylbenzenesulfonamide[2] |
| CAS Number | 17260-67-2[3][4] | 6961-82-6 | 5183-78-8 |
| Molecular Formula | C₇H₈ClNO₂S[3][4] | C₆H₆ClNO₂S | C₇H₉NO₂S |
| Molecular Weight | 205.66 g/mol [3] | 191.64 g/mol | 171.22 g/mol |
| Melting Point | Not available | 189-193 °C | 31 °C |
| Boiling Point | Not available | Not available | 165-170 °C (at 30 Torr) |
| Solubility | Not available | Not available | Soluble in water |
| Purity | >95%[4] | 98% | Not specified |
Spectroscopic Properties
Detailed spectroscopic data for this compound are not available. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), N-H proton (singlet, variable shift), and N-methyl protons (singlet, ~2.5-3.0 ppm). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm) and N-methyl carbon (~30-35 ppm). |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-H aliphatic stretch (~3000-2850 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), and S=O stretch (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).[5] |
| Mass Spectrometry | Molecular ion peak (M⁺) is expected. Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da). The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern in a roughly 3:1 ratio.[6] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and reliable method can be adapted from the synthesis of analogous N-alkyl and N-acyl benzenesulfonamides.[7][8][9]
Proposed Synthesis of this compound
This protocol is based on the reaction of 2-chlorobenzenesulfonyl chloride with methylamine.
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
An inert organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
A base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorobenzenesulfonyl chloride in an appropriate volume of an inert organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Amine Addition: Slowly add a stoichiometric equivalent of methylamine solution to the stirred, cooled solution of the sulfonyl chloride. If using methylamine gas, it can be bubbled through the solution. To neutralize the HCl byproduct, a base such as triethylamine can be added to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.
Diagrams
Logical Relationship of Related Compounds
The following diagram illustrates the structural relationships between this compound and the related compounds for which data has been presented. This visualization helps in understanding the basis for the inferred properties of the target compound.
Caption: Structural relationships of the target compound.
Experimental Workflow for Synthesis
The diagram below outlines the general workflow for the proposed synthesis of this compound.
Caption: Proposed synthesis workflow.
Safety Information
Specific safety data for this compound is not available. The safety precautions for the closely related 2-chlorobenzenesulfonamide should be considered. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide consolidates the available chemical information for this compound. While specific quantitative data for this compound remains elusive in the reviewed literature, a reasonable approximation of its properties and a reliable synthetic protocol can be derived from the analysis of structurally related compounds. The provided information, tables, and diagrams are intended to facilitate further research and development involving this and other benzenesulfonamide derivatives. It is strongly recommended that any synthesis and handling of this compound be conducted with appropriate safety measures and that the final product be thoroughly characterized to confirm its identity and purity.
References
- 1. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]
- 2. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. keyorganics.net [keyorganics.net]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 9. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-chloro-N-methylbenzenesulfonamide (CAS: 17260-67-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloro-N-methylbenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from well-established chemical principles and the extensive research on structurally related benzenesulfonamide derivatives to provide a detailed resource for researchers. This guide covers its chemical and physical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential biological applications, including hypothetical experimental protocols.
Core Compound Information
This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group is a key feature in many pharmacologically active molecules.[1][2] The 2-chloro substitution on the benzene ring is expected to influence its electronic properties and steric interactions with biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17260-67-2 | [3][4] |
| Molecular Formula | C₇H₈ClNO₂S | [3] |
| Molecular Weight | 205.66 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Chloro-N-methylbenzenesulphonamide | [3] |
| Melting Point | 94-96 °C | [Supplier Data] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | - |
Synthesis and Characterization
A standard and reliable method for the synthesis of N-substituted benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with an appropriate amine.[6][7]
Proposed Experimental Protocol for Synthesis
This protocol describes a likely method for the laboratory-scale synthesis of this compound from 2-chlorobenzenesulfonyl chloride and methylamine.
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Amine: Add triethylamine (1.2 equivalents) to the cooled solution. Slowly add methylamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for this compound based on data from analogous compounds.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (4H) in the range of 7.5-8.0 ppm. A singlet or doublet for the N-H proton (if present and not exchanged) around 5-6 ppm. A singlet for the N-methyl protons (3H) around 2.5-3.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. The carbon of the N-methyl group will appear upfield, around 30-40 ppm. |
| IR Spectroscopy | Characteristic S=O stretching vibrations around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibration (if protonated) around 3300-3200 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight (205.66 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine. |
Potential Biological Activity and Applications
Benzenesulfonamide derivatives are a well-established class of pharmacophores with a wide range of biological activities.[1][2] These activities often stem from their ability to inhibit various enzymes, particularly metalloenzymes.
Enzyme Inhibition
A primary mode of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[10] The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes. Various isoforms of carbonic anhydrase are implicated in diseases such as glaucoma, epilepsy, and cancer. It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.
Other enzymes that are targeted by sulfonamide-containing molecules include kinases, proteases, and synthases. The specific substitution pattern on the benzene ring and the N-substituent will determine the target specificity and potency.
Anticancer Potential
Given that many benzenesulfonamide derivatives show anticancer properties, often through the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII, this compound could be investigated as a potential anticancer agent.[11]
Other Therapeutic Areas
Benzenesulfonamides have also been developed as antibacterial, anti-inflammatory, and antiviral agents.[2] The specific biological profile of this compound would need to be determined through systematic screening.
Hypothetical Experimental Protocols for Biological Evaluation
The following are generalized protocols that could be adapted to investigate the biological activity of this compound.
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., CA II or CA IX)
-
Tris buffer
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Assay: In a 96-well plate, add the Tris buffer, the enzyme solution, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate pNPA to each well to start the reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Potential Signaling Pathway Involvement
Given the potential for carbonic anhydrase inhibition, this compound could indirectly influence signaling pathways that are sensitive to changes in pH and ion transport. For example, the inhibition of tumor-associated CA IX can disrupt the regulation of intracellular and extracellular pH, which in turn can affect the activity of various signaling proteins and metabolic pathways involved in cancer cell proliferation and survival.
Safety and Handling
Conclusion
This compound is a compound of interest within the broader, pharmacologically significant class of benzenesulfonamides. Although specific experimental data for this molecule is sparse, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The information presented herein, derived from established chemical principles and data on analogous compounds, is intended to serve as a valuable starting point for researchers and drug development professionals exploring the potential of this and related molecules. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound.
References
- 1. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(4-methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide [webbook.nist.gov]
- 4. 2-Chlorobenzamide(609-66-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-N-(2-methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chlorobenzenesulfonamide 98 6961-82-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Chlorobenzenesulfonamide [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to 2-Chloro-N-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-chloro-N-methylbenzenesulfonamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed experimental context.
Molecular Structure and Properties
This compound is a chemical compound with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a methyl group.
Spectroscopic Data (Predicted)
The following tables summarize the predicted quantitative data for this compound based on the analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.8 - 8.2 | Multiplet |
| Aromatic CH | 7.4 - 7.7 | Multiplet |
| NH-CH₃ | ~2.6 - 2.8 | Doublet (due to coupling with NH) |
| SO₂NH | ~5.0 - 6.0 | Quartet (due to coupling with CH₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-SO₂ | ~138 - 140 |
| C-Cl | ~132 - 134 |
| Aromatic CH | ~127 - 132 |
| Aromatic CH | ~125 - 129 |
| N-CH₃ | ~29 - 31 |
Table 3: Predicted FT-IR Absorption Peaks
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| S=O Stretch (Asymmetric) | 1330 - 1360 | Strong |
| S=O Stretch (Symmetric) | 1150 - 1180 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
| C-Cl Stretch | 750 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 205/207 | [M]⁺ (Molecular ion) |
| 141 | [M - SO₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 91 | [SO₂NHCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis
The synthesis of this compound typically proceeds via the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chlorobenzenesulfonyl chloride
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add methylamine (2-2.5 equivalents) to the stirred solution. If using an aqueous solution of methylamine, add it dropwise. If using methylamine gas, bubble it through the solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Biological Activity and Potential Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a wide array of biological activities.[1][2] While specific studies on this compound are limited, its structural motifs suggest potential applications in several therapeutic areas.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[3][4] Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[5][6] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.
Anticancer Activity
Numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[7][8] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for tumor growth, induction of apoptosis, and cell cycle arrest.[9] The presence of the chlorinated benzene ring in this compound may contribute to its cytotoxic potential against cancer cell lines.
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibiotics.[10][11] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The structural features of this compound suggest it could be explored for its antibacterial or antifungal properties.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Molecular Structure
Synthetic Workflow
Potential Biological Activities
References
- 1. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. | Semantic Scholar [semanticscholar.org]
- 3. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Unraveling the Pharmacological Intricacies of Benzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the foundation of a wide array of therapeutic agents. Its chemical versatility, particularly the ability of the sulfonamide group to act as a potent zinc-binding moiety, has enabled the development of drugs targeting a diverse range of enzymes and receptors. This guide provides an in-depth exploration of the potential mechanisms of action for benzenesulfonamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism: Enzyme Inhibition
A primary mechanism through which benzenesulfonamide derivatives exert their therapeutic effects is via enzyme inhibition. The sulfonamide group is a key pharmacophore that can interact with the active sites of various enzymes, leading to modulation of their activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several diseases, making them a key target for drug development. Benzenesulfonamide derivatives are potent inhibitors of various CA isoforms.[1][2]
Therapeutic Implications:
-
Anticancer Activity: Tumor-associated isoforms like CA IX and CA XII are crucial for the survival and proliferation of hypoxic tumor cells.[3] Inhibition of these isoforms by benzenesulfonamide derivatives is a key strategy in developing novel anticancer agents.[1][2] Several derivatives exhibit potent, low-nanomolar inhibition of CA IX.[1]
-
Anticonvulsant Activity: Certain CA inhibitors, such as acetazolamide and zonisamide, are used clinically to treat epilepsy.[1][4] This effect is linked to the inhibition of brain-specific isoforms like hCA II and hCA VII, which leads to the stabilization of neuronal membranes.[1][4]
-
Antimicrobial Activity: CAs in pathogens like Vibrio cholerae are essential for their virulence.[5][6] Benzenesulfonamide derivatives have been shown to be potent inhibitors of these bacterial CAs, suggesting a potential avenue for new antibacterial therapies.[5][6]
Other Enzyme Inhibition
Benzenesulfonamide derivatives have demonstrated inhibitory activity against a range of other enzymes:
-
Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione S-transferase (GST): Certain derivatives have shown potent inhibition of these enzymes, suggesting potential applications in neurodegenerative diseases, diabetes, and detoxification processes.[7]
-
Kinase Inhibition: The Tropomyosin receptor kinase A (TrkA) is a potential target for glioblastoma treatment.[8] Specific benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties by interacting with the TrkA signaling pathway.[8]
-
Cyclooxygenase (COX) Inhibition: Some pyrazoline benzenesulfonamide derivatives function as selective COX-2 inhibitors, providing anti-inflammatory and analgesic effects.[2]
Anticancer Mechanisms
Beyond CA inhibition, benzenesulfonamide derivatives employ multiple mechanisms to combat cancer.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including lung, breast, cervical, and colon cancer.[2] For instance, certain derivatives have been shown to significantly increase the percentage of apoptotic cells in triple-negative breast cancer cell lines.[9]
Inhibition of Signaling Pathways
-
JAK1-STAT1/3 Pathway: Novel benzenesulfonamide derivatives have demonstrated the ability to inhibit the JAK1-STAT1/3 pathway, which is crucial for the expression of proteins involved in liver fibrosis, a condition that can progress to liver cancer.[10]
-
STAT3 Pathway: Persistent activation of STAT3 is linked to cancer development.[11] Specifically designed benzenesulfonamide derivatives have been shown to selectively inhibit STAT3 phosphorylation and its DNA binding activity, leading to suppressed tumor growth.[11]
-
Oxidative Phosphorylation (OXPHOS): Some benzene-1,4-disulfonamides act as potent inhibitors of OXPHOS Complex I, a critical component of cellular energy production that some cancer cells are highly dependent on.[12]
Antimicrobial and Anti-inflammatory Activity
Benzenesulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][14] The exact mechanism is not always fully elucidated but can involve the inhibition of essential microbial enzymes.[5]
Their anti-inflammatory properties are often linked to the inhibition of enzymes like COX-2.[2] Some derivatives have shown potent in vivo anti-inflammatory activity, for instance, by inhibiting carrageenan-induced rat paw edema.[13][14]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against different enzyme targets.
Table 1: Inhibition of Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (KI or IC50) | Reference |
| Cyclic urea 9c | VchαCA | KI = 4.7 nM | [5][6] |
| Thiazolone 4e | hCA IX | IC50 = 10.93 nM | [9] |
| Thiazolone 4g | hCA IX | IC50 = 25.06 nM | [9] |
| Thiazolone 4h | hCA IX | IC50 = 15.71 nM | [9] |
| Various Derivatives | hCA II, hCA VII | Low to medium nanomolar | [4] |
| Sulfonamides 4 & 5 | hCA IX | KI = 1.5 - 38.9 nM | [3] |
| Sulfonamides 4 & 5 | hCA XII | KI = 0.8 - 12.4 nM | [3] |
Table 2: Inhibition of Other Enzymes
| Compound Series | Target Enzyme | Inhibition Constant (KI) | Reference |
| 10 and 10i series | Acetylcholinesterase (AChE) | 2.26 ± 0.45 – 3.57 ± 0.97 µM | [7] |
| 10 and 10i series | α-Glycosidase (α-GLY) | 95.73 ± 13.67 – 102.45 ± 11.72 µM | [7] |
| Various series | Glutathione S-transferase (GST) | 22.76 ± 1.23 – 49.29 ± 4.49 µM | [7] |
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| AL106 | U87 (Glioblastoma) | 58.6 µM | [8] |
| Thiazolone 4e | MDA-MB-231 (Breast) | 3.58 µM | [9] |
| Thiazolone 4e | MCF-7 (Breast) | 4.58 µM | [9] |
| Thiazolone 4g | MDA-MB-231 (Breast) | 5.54 µM | [9] |
| Thiazolone 4g | MCF-7 (Breast) | 2.55 µM | [9] |
Table 4: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| 4d | E. coli | 6.72 mg/mL | [13][14] |
| 4h | S. aureus | 6.63 mg/mL | [13][14] |
| 4a | P. aeruginosa | 6.67 mg/mL | [13][14] |
| 4a | S. typhi | 6.45 mg/mL | [13][14] |
| 4f | B. subtilis | 6.63 mg/mL | [13][14] |
| 4e | C. albicans | 6.63 mg/mL | [13][14] |
| 4h | C. albicans | 6.63 mg/mL | [13][14] |
| 4e | A. niger | 6.28 mg/mL | [13][14] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This method measures the inhibition of CA-catalyzed CO₂ hydration.
-
Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The benzenesulfonamide inhibitor is dissolved in a solvent like DMSO and then diluted to various concentrations.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated buffer solution with a pH indicator (e.g., phenol red).
-
Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from CO₂ hydration.
-
Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.[5][6]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard animal model to evaluate the anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The benzenesulfonamide derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.[13][14]
Conclusion
Benzenesulfonamide derivatives represent a highly versatile class of compounds with a multitude of potential mechanisms of action. Their ability to inhibit key enzymes like carbonic anhydrases and kinases, modulate critical signaling pathways involved in cancer progression, and exhibit broad antimicrobial and anti-inflammatory effects underscores their continued importance in drug discovery and development. Further research into the structure-activity relationships and optimization of these derivatives holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for N-substituted benzenesulfonamides
A Comprehensive Technical Guide to the Spectroscopic Data of N-Substituted Benzenesulfonamides
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of N-substituted benzenesulfonamides is crucial for the synthesis, characterization, and application of these versatile compounds. This guide provides an in-depth overview of their spectroscopic data, including detailed experimental protocols and visual representations of key processes.
Introduction to N-Substituted Benzenesulfonamides
N-substituted benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl groups. This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.
Spectroscopic Data of N-Substituted Benzenesulfonamides
The following tables summarize the characteristic spectroscopic data for a selection of N-substituted benzenesulfonamides, providing a comparative overview for researchers.
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of N-substituted benzenesulfonamides. The chemical shifts (δ) of the protons are influenced by their chemical environment, providing valuable information about the substitution pattern on both the benzene ring and the nitrogen atom.
| Compound | Solvent | Ar-H (ppm) | N-H (ppm) | Other Protons (ppm) |
| Benzenesulfonamide[1] | DMSO-d₆ | 7.85-7.83, 7.60-7.54 | 7.37 (s) | - |
| N-Phenylbenzenesulfonamide | CDCl₃ | 7.90-7.88, 7.56-7.46, 7.36-7.16 | 7.10 (s) | - |
| N-Methyl-N-phenylbenzenesulfonamide[2] | - | - | - | - |
| N-n-Butylbenzenesulfonamide[3] | - | - | - | - |
| 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4] | DMSO-d₆ | 8.05 (d), 7.82 (d), 7.38 (d), 7.05 (d) | 11.03 (s) | 2.29 (s, CH₃) |
¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.
| Compound | Solvent | Ar-C (ppm) | Other Carbons (ppm) |
| Benzenesulfonamide | DMSO-d₆ | 143.9, 132.5, 129.2, 126.3 | - |
| N-Phenylbenzenesulfonamide | CDCl₃ | 142.8, 138.2, 133.0, 129.2, 129.0, 127.1, 125.2, 121.5 | - |
| 4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4] | DMSO-d₆ | 157.8, 142.9, 139.5, 138.2, 129.8, 126.1, 118.9, 112.4 | 21.4 (CH₃) |
Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for N-substituted benzenesulfonamides are detailed below.
| Compound | Sample Phase | ν(N-H) (cm⁻¹) | ν(S=O) asymmetric (cm⁻¹) | ν(S=O) symmetric (cm⁻¹) | ν(S-N) (cm⁻¹) |
| Benzenesulfonamide[5] | KBr Pellet | 3330, 3250 | 1330 | 1160 | 910 |
| N-Aryl Benzenesulfonamides[6] | Solid State | 3390–3323 | 1344–1317 | 1187–1147 | 924–906 |
| (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide[7] | - | - | 1358-1130 | - | 935-875 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂).[8] The fragmentation of N-phenyl benzenesulfonamides can result in the formation of an anilide anion (m/z 92) and a carbazolide anion (m/z 166) after the initial SO₂ loss.[9][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of N-substituted benzenesulfonamides.
General Synthesis of N-Substituted Benzenesulfonamides
A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.
Materials:
-
Benzenesulfonyl chloride or a substituted derivative
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane or other suitable solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Dissolve the amine in the chosen solvent and cool the solution in an ice bath.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified N-substituted benzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values.
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Alternatively, for both solid and liquid samples, the attenuated total reflectance (ATR) technique can be used.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, S=O, and S-N functional groups.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to study its fragmentation pattern.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the general synthesis and characterization workflow for N-substituted benzenesulfonamides.
Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzenesulfonamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 3. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-N-methylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-chloro-N-methylbenzenesulfonamide. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles and provides detailed, standardized protocols for data acquisition and analysis.
Molecular Structure and Predicted NMR Spectra
The initial step in any spectral analysis is to understand the molecule's structure and predict the expected signals. The structure of this compound is presented below, with atoms numbered for clear spectral assignment.
Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of 2-chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-chloro-N-methylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on the predicted vibrational frequencies based on the analysis of its functional groups. Furthermore, it outlines a detailed, standardized experimental protocol for obtaining and analyzing the IR spectrum of a solid sample such as this compound. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption frequencies for this compound. These predictions are derived from the known vibrational modes of its constituent functional groups: the substituted benzene ring, the sulfonamide group (-SO₂NH-), and the N-methyl group.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300 - 3200 | Medium | N-H Stretch | Sulfonamide |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch | N-Methyl Group |
| 1600 - 1585 | Medium-Weak | C=C Stretch | Benzene Ring |
| 1500 - 1400 | Medium | C=C Stretch | Benzene Ring |
| 1470 - 1430 | Medium | C-H Bend (Asymmetric) | N-Methyl Group |
| 1370 - 1330 | Strong | S=O Asymmetric Stretch | Sulfonamide |
| 1180 - 1160 | Strong | S=O Symmetric Stretch | Sulfonamide |
| 1100 - 1000 | Medium-Strong | In-plane C-H Bending | Benzene Ring |
| 900 - 675 | Strong | Out-of-plane C-H Bending | Benzene Ring |
| 800 - 600 | Medium-Strong | C-Cl Stretch | Chloro-substituted Benzene |
| 770 - 730 | Strong | C-S Stretch | Aryl Sulfonamide |
Experimental Protocol for Infrared Spectroscopy
This section details a standard methodology for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound (1-2 mg), spectroscopic grade potassium bromide (KBr) (150-200 mg), agate mortar and pestle, hydraulic press with pellet-forming die, spatula.
-
Procedure:
-
Gently grind the KBr in the agate mortar to a fine, uniform powder. This step is crucial to minimize scattering of the infrared radiation.
-
Add the this compound sample to the KBr powder in an approximate 1:100 ratio (sample:KBr).
-
Thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
2. Instrumentation and Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Apodization Function: Happ-Genzel
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum using the specified parameters.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
3. Data Analysis
-
Peak Identification: Identify the major absorption bands in the spectrum.
-
Functional Group Assignment: Correlate the observed peak positions (in cm⁻¹) to the characteristic vibrational frequencies of the functional groups present in this compound as outlined in the data table above.
-
Structural Confirmation: The presence of key peaks, such as the N-H stretch, the strong S=O stretches, and the aromatic C-H and C=C vibrations, will help to confirm the chemical structure of the compound. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for identification by comparison with a reference spectrum if one becomes available.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for the IR spectroscopy of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-methylbenzenesulfonamide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide detailing the mass spectrometry fragmentation of 2-chloro-N-methylbenzenesulfonamide. This comprehensive whitepaper provides a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification and structural elucidation in complex research and development settings.
This guide offers a detailed examination of the fragmentation pathways of this compound, supported by a thorough review of existing literature on aromatic sulfonamides. A key characteristic of this compound's fragmentation is the neutral loss of sulfur dioxide (SO₂), a pathway significantly influenced by the presence of the electron-withdrawing chlorine atom at the ortho position.
The document presents a proposed fragmentation scheme, outlining the generation of key fragment ions. Quantitative data, based on analogous compounds and established fragmentation principles, are summarized in structured tables for clear comparison. Furthermore, this guide provides detailed experimental protocols for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS), offering a practical resource for laboratory application.
Core Fragmentation Pathways
Under electrospray ionization (ESI) in positive ion mode, this compound (molecular weight: 205.66 g/mol ) is expected to protonate to form the molecular ion [M+H]⁺ at m/z 206. The subsequent fragmentation is primarily driven by the lability of the sulfonamide group and the influence of the aromatic chlorine substituent.
One of the most significant fragmentation routes involves the rearrangement-induced elimination of sulfur dioxide (SO₂) . This process is a characteristic fragmentation pathway for many aromatic sulfonamides and is particularly favored by the presence of an electron-withdrawing group, such as chlorine, on the aromatic ring[1]. The proposed mechanism involves the migration of the N-methylamino group to the ipso-carbon of the benzene ring, followed by the expulsion of a neutral SO₂ molecule (64 Da).
Another primary fragmentation pathway is the cleavage of the sulfur-nitrogen (S-N) bond , leading to the formation of the 2-chlorobenzenesulfonyl cation. Further fragmentation can occur through the loss of the methyl group or cleavage of the aromatic ring.
Quantitative Fragmentation Data
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 206 | [C₇H₈ClNO₂S + H]⁺ | Protonated molecular ion |
| 142 | [C₇H₈ClN]⁺ | [M+H]⁺ - SO₂ |
| 175 | [C₆H₄ClSO₂]⁺ | Cleavage of the S-N bond |
| 111 | [C₆H₄Cl]⁺ | [C₆H₄ClSO₂]⁺ - SO₂ |
| 91 | [C₆H₅N]⁺ | Rearrangement and loss of HCl from [C₇H₈ClN]⁺ |
Visualizing the Fragmentation
The logical flow of the primary fragmentation pathways of this compound can be visualized as follows:
Experimental Protocols
The following section details a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode (m/z 50-300) to identify the precursor ion and product ion scan mode for fragmentation analysis. For targeted analysis, Selected Reaction Monitoring (SRM) can be employed.
The experimental workflow can be visualized as follows:
This technical guide serves as a valuable resource for scientists and researchers, providing the necessary theoretical and practical information for the mass spectrometric analysis of this compound. The detailed fragmentation pathways, quantitative data, and experimental protocols will aid in the accurate identification and characterization of this compound in various scientific applications.
References
The Discovery and Therapeutic Potential of Chlorobenzenesulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of chlorobenzenesulfonamides from their roots in the dye industry to their significant role in modern medicine is a testament to the intricate process of drug discovery. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of chlorobenzenesulfonamides. It delves into the historical context of sulfonamide development, provides detailed experimental protocols for the synthesis of key compounds, and presents quantitative data on their antibacterial and anticancer properties. Furthermore, this guide visualizes the key signaling pathways through which these compounds exert their therapeutic effects, offering a valuable resource for researchers and professionals in the field of drug development.
A Legacy of Discovery: From Dyes to Drugs
The story of chlorobenzenesulfonamides is intrinsically linked to the pioneering era of chemotherapy and the discovery of the first "sulfa drugs." In the early 20th century, the prevailing theory, championed by Paul Ehrlich, was that synthetic dyes could selectively target and kill pathogens without harming the host. This concept laid the groundwork for a systematic search for antimicrobial agents.
A pivotal breakthrough came in the 1930s at the Bayer laboratories of IG Farben in Germany. A research team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes.[1] In 1932, they discovered that a red dye named Prontosil rubrum showed remarkable efficacy against streptococcal infections in mice.[2] This discovery was so significant that it earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[3]
However, the true active component of Prontosil was not the dye itself. In 1935, researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was metabolized in the body to a simpler, colorless compound: sulfanilamide (para-aminobenzenesulfonamide).[1] This revelation was a turning point, as sulfanilamide had been first synthesized in 1908 and its patent had expired, making it widely accessible.[4] This led to a surge in research and the development of a vast array of sulfonamide derivatives, including the chlorobenzenesulfonamides, in an effort to enhance efficacy and reduce toxicity.[4] The introduction of these "sulfa drugs" marked the beginning of the antibiotic era and saved countless lives before the widespread availability of penicillin.[4][5]
The development of chlorinated benzenesulfonamide derivatives was a logical progression in optimizing the pharmacological properties of the sulfonamide scaffold. The introduction of a chlorine atom to the benzene ring offered a way to modulate the compound's electronic and lipophilic properties, potentially influencing its absorption, distribution, metabolism, excretion, and, most importantly, its biological activity.
Physicochemical Properties of Chlorobenzenesulfonamide Isomers
The position of the chlorine atom on the benzene ring significantly influences the physicochemical properties of chlorobenzenesulfonamides. These properties, in turn, affect their biological activity and pharmacokinetic profiles.
| Property | 2-Chlorobenzenesulfonamide | 3-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonamide |
| CAS Number | 6961-82-6 | 17260-71-8 | 98-64-6 |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₆ClNO₂S | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol | 191.64 g/mol | 191.64 g/mol |
| Melting Point | 189-193 °C | 148-150 °C | 144-148 °C |
| Appearance | Solid | Solid | Solid |
Synthesis of Chlorobenzenesulfonamides: Experimental Protocols
The synthesis of chlorobenzenesulfonamides typically involves a two-step process: the chlorosulfonation of chlorobenzene to form the corresponding chlorobenzenesulfonyl chloride, followed by amination to yield the final sulfonamide.
General Experimental Workflow
The overall workflow for the synthesis of chlorobenzenesulfonamides is depicted below.
Step 1: Chlorosulfonation of Chlorobenzene
This procedure yields a mixture of chlorobenzenesulfonyl chloride isomers.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
1,2-Dichloroethane (solvent)
-
Sodium chloride (catalyst)
-
Ice water
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, suspend sodium chloride (0.3 moles) in 1,2-dichloroethane (250 g).
-
Add chlorosulfonic acid (3.0 moles) to the suspension.
-
While maintaining the temperature at 55-60°C, add chlorobenzene (1.0 mole) dropwise over a period of 3 hours.[6]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 5 hours.[6]
-
Cool the reaction mixture to room temperature and pour it into 1 liter of ice water with vigorous stirring.[6]
-
Separate the organic layer.
-
Wash the organic layer again with 1 liter of ice water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain a mixture of chlorobenzenesulfonyl chloride isomers.[6]
Note: The ratio of the isomers (ortho, meta, and para) can be influenced by the reaction conditions. The para isomer is typically the major product. The isomers can be separated by techniques such as fractional crystallization or chromatography.
Step 2: Amination of Chlorobenzenesulfonyl Chloride
This general procedure can be adapted for each of the separated isomers to produce the corresponding chlorobenzenesulfonamide. The following is a detailed protocol for the synthesis of 4-chlorobenzenesulfonamide from 4-chlorobenzenesulfonyl chloride.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Aqueous ammonia solution (25-30%)
-
Water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a flask equipped with a stirrer, add 4-chlorobenzenesulfonyl chloride.
-
Slowly add a mixture of aqueous ammonia and water while stirring and maintaining the temperature at 30-35°C with cooling.[7]
-
After the addition is complete, stir the mixture for an additional 30 minutes.[7]
-
The precipitated 4-chlorobenzenesulfonamide is collected by filtration.
-
The crude product is washed with cold water.
-
The pH of the filtrate is adjusted to 5-6 with hydrochloric acid to precipitate any remaining product.[7]
-
The additional precipitate is collected, washed with water, and combined with the main product.
-
The final product is dried. Laboratory-scale reactions can achieve yields of 85-88% with a purity of ≥98%.[2]
Biological Activity and Therapeutic Potential
Chlorobenzenesulfonamides exhibit a broad spectrum of biological activities, with their antibacterial and anticancer properties being the most extensively studied.
Antibacterial Activity
The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids.
Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate, a key step in the folate biosynthesis pathway.[1] By binding to the active site of DHPS, sulfonamides block the utilization of PABA, thereby halting folic acid synthesis and inhibiting bacterial growth and replication.[3] This mechanism is selectively toxic to bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]
Antibacterial Spectrum and Efficacy:
While comprehensive comparative data for the parent chlorobenzenesulfonamide isomers is limited, numerous studies have demonstrated the antibacterial potential of their derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy.
Table 2: Antibacterial Activity of Selected Chlorobenzenesulfonamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives (4-8) | Various strains | >500 | [8][9] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | E. coli | 50 | [10] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. licheniformis | 100 | [10] |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) | B. linens | 150 | [10] |
Note: The data presented is from different studies and direct comparison may not be appropriate.
Anticancer Activity
In recent years, chlorobenzenesulfonamides have emerged as a promising class of anticancer agents. Their mechanism of action in cancer is distinct from their antibacterial properties and often involves the inhibition of carbonic anhydrases.
Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CAIX)
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is often associated with tumor hypoxia (low oxygen levels).[1][5] Under hypoxic conditions, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in extracellular pH (acidosis).[5] CAIX plays a crucial role in helping cancer cells adapt to this acidic microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This activity helps to maintain a relatively alkaline intracellular pH, which is essential for cancer cell survival, proliferation, and invasion.[11]
Chlorobenzenesulfonamides can act as potent inhibitors of CAIX. By binding to the active site of the enzyme, they block its catalytic activity, leading to an increase in intracellular acidity and ultimately, cancer cell death. Furthermore, the inhibition of CAIX can disrupt signaling pathways involved in cell adhesion, migration, and metastasis.[3]
Anticancer Efficacy:
Numerous studies have demonstrated the potent anticancer activity of chlorobenzenesulfonamide derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.
Table 3: Anticancer Activity of Selected Chlorobenzenesulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5) | AGS (gastric adenocarcinoma) | < 1.0 | [9] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 7) | HL-60 (acute promyelocytic leukemia) | < 1.57 | [9] |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives (4-8) | HeLa (cervical cancer), HL-60, AGS | 0.89 - 9.63 | [8] |
| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | IGR39 (melanoma) | 27.8 ± 2.8 µM | |
| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | MDA-MB-231 (triple-negative breast cancer) | 20.5 ± 3.6 µM |
Note: The data presented is from different studies and direct comparison may not be appropriate. µM to µg/mL conversion depends on the molecular weight of the specific compound.
Conclusion and Future Directions
The journey of chlorobenzenesulfonamides, from their serendipitous discovery as a byproduct of the dye industry to their current status as promising therapeutic agents, highlights the power of chemical modification and mechanistic understanding in drug development. Their dual action as both antibacterial and anticancer agents, operating through distinct and well-defined mechanisms, makes them a fascinating and versatile class of compounds.
The ability to inhibit bacterial dihydropteroate synthase provides a clear rationale for their continued exploration as antimicrobial agents, particularly in an era of growing antibiotic resistance. Further structure-activity relationship studies could lead to the development of new derivatives with enhanced potency and a broader spectrum of activity.
In the realm of oncology, the inhibition of carbonic anhydrase IX by chlorobenzenesulfonamides presents a targeted approach to combatting tumors, especially those thriving in hypoxic and acidic microenvironments. The development of isoform-selective inhibitors could minimize off-target effects and improve the therapeutic index.
Future research should focus on a number of key areas:
-
Synthesis of novel derivatives: The exploration of a wider range of substituents on both the benzene ring and the sulfonamide nitrogen could yield compounds with improved efficacy and selectivity.
-
Comprehensive biological evaluation: Systematic screening of new and existing chlorobenzenesulfonamides against a broad panel of bacterial strains and cancer cell lines is needed to fully elucidate their therapeutic potential.
-
In vivo studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination therapies: Investigating the synergistic effects of chlorobenzenesulfonamides with existing antibiotics or anticancer drugs could lead to more effective treatment regimens and combat drug resistance.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 2-chloro-N-methylbenzenesulfonamide
Introduction
This document provides a detailed synthesis protocol for 2-chloro-N-methylbenzenesulfonamide, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to produce 2-chlorobenzenesulfonyl chloride, which is subsequently reacted with methylamine to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following two-step reaction:
Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride
Step 2: Synthesis of this compound
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product. Please note that specific yield and analytical data for this compound are not widely reported in the literature; therefore, the expected yield is an estimate based on similar reactions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |
| Chlorobenzene | C₆H₅Cl | 112.56 | Liquid | -45 | 132 | N/A |
| 2-chlorobenzenesulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Solid | 26-28 | 150-152 @ 12 mmHg | 75-85 |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | Solution | -93 | -6.3 | N/A |
| This compound | C₇H₈ClNO₂S | 205.66 | Solid | Not specified | Not specified | 80-90 (estimated) |
Experimental Protocols
Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride
This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C using an ice bath.
-
Slowly add chlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-chlorobenzenesulfonyl chloride.
-
The crude product can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Methylamine (40% solution in water)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, mix methylamine (40% solution in water, 1.2 equivalents) with pyridine or triethylamine (1.5 equivalents) and dichloromethane.
-
Slowly add the methylamine solution dropwise to the cooled solution of 2-chlorobenzenesulfonyl chloride with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the N-Alkylation of 2-Chlorobenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chlorobenzenesulfonamide is a valuable synthetic intermediate. The sulfonamide functional group is a key component in numerous pharmaceuticals, and its N-alkylation allows for the introduction of diverse molecular fragments to modulate biological activity and physicochemical properties.[1] This document provides detailed experimental protocols for the N-alkylation of 2-chlorobenzenesulfonamide using established and modern synthetic methods. The procedures outlined are designed to be reproducible and scalable for research and development applications.
Data Summary
The following table summarizes various reaction conditions for the N-alkylation of sulfonamides, which can be adapted for 2-chlorobenzenesulfonamide. The choice of method depends on the reactivity of the alkylating agent, desired scale, and available reagents.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| A: Strong Base Alkylation | Alkyl Halide (e.g., Iodide, Bromide) | Sodium Hydride (NaH) | DMF or THF | 0 to Room Temp. | 3 - 12 | 80 - 95 |
| B: Weak Base Alkylation | Alkyl Halide (e.g., Iodide, Bromide) | Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile | 60 - 90 | 6 - 24 | 75 - 90 |
| C: Thermal Alkylation | Trichloroacetimidate | None | Toluene | Reflux (~110) | 4 - 18 | 70 - 98 |
Experimental Protocols
Method A: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol utilizes a strong base to deprotonate the sulfonamide, forming a highly nucleophilic sulfonamidate anion that readily reacts with an alkyl halide. This method is highly efficient but requires anhydrous conditions due to the reactivity of sodium hydride.
Materials:
-
2-Chlorobenzenesulfonamide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chlorobenzenesulfonamide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF to achieve a concentration of approximately 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The formation of the sodium salt should result in a clear solution or a fine suspension.[2][3]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05-1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-chlorobenzenesulfonamide.
Method B: N-Alkylation using Potassium Carbonate and an Alkyl Halide
This method employs a milder, non-pyrophoric base, making it more convenient for routine synthesis. It is particularly effective for reactive alkylating agents like benzyl and allyl halides.
Materials:
-
2-Chlorobenzenesulfonamide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Alkyl Halide (e.g., ethyl bromide, benzyl bromide) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add 2-chlorobenzenesulfonamide (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Solvent and Reagent Addition: Add DMF or acetonitrile to achieve a concentration of 0.2-0.5 M. Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.[4] Monitor the progress by TLC until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with a significant volume of water, and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Method C: Thermal N-Alkylation with a Trichloroacetimidate
This modern protocol avoids the use of an external base and is driven by heating in a non-polar solvent. It is suitable for alkylating agents that can form stable carbocation precursors.[1][5]
Materials:
-
2-Chlorobenzenesulfonamide
-
Alkyl Trichloroacetimidate (1.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chlorobenzenesulfonamide (1.0 eq) and the alkyl trichloroacetimidate (1.1 eq).[6]
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.3 M.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir.[5] Monitor the reaction by TLC. The primary byproduct, trichloroacetamide, is often visible on the TLC plate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purification: The crude residue can be purified directly by silica gel column chromatography. The trichloroacetamide byproduct is typically more polar and can be readily separated from the desired N-alkylated product.
Visualizations
Caption: General experimental workflow for the N-alkylation of 2-chlorobenzenesulfonamide.
Caption: Logic diagram for troubleshooting common issues in N-alkylation reactions.
References
- 1. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Versatility of Benzenesulfonamides in Medicinal Chemistry: A Staple in Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its adaptable chemical structure and ability to interact with various biological targets have led to its incorporation in drugs treating a spectrum of conditions, from bacterial infections to cancer and glaucoma. [1][2] The core of its activity often lies in the sulfonamide group's capacity to bind to zinc ions within metalloenzymes, a key feature in the mechanism of action for many benzenesulfonamide-based drugs.[1]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing the diverse applications of benzenesulfonamides, presenting quantitative data for easy comparison, and offering detailed experimental methodologies.
Therapeutic Applications of Benzenesulfonamide Derivatives
Benzenesulfonamides have been successfully developed into a multitude of drugs with diverse therapeutic applications, including:
-
Antibacterial Agents: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][4] This disruption of folate synthesis halts bacterial growth, leading to a bacteriostatic effect.[4] They are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[3]
-
Carbonic Anhydrase Inhibitors: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][5] This inhibitory activity is the basis for their use as diuretics, anti-glaucoma agents, and more recently, as anticancer and anticonvulsant drugs.[1][6][7]
-
Anticancer Agents: The anticancer properties of benzenesulfonamides are multifaceted. One major mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII.[1][8] These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[1][9] Other benzenesulfonamide derivatives have been shown to target tubulin polymerization, inducing apoptosis in cancer cells.[10][11]
-
Anti-inflammatory Agents: Certain benzenesulfonamide derivatives exhibit anti-inflammatory properties, with some showing excellent activity, even surpassing that of established drugs like celecoxib in preclinical models.[12]
-
Antidiabetic Agents: Some benzenesulfonamide derivatives have demonstrated hypoglycemic activity, suggesting their potential as antidiabetic agents, possibly acting in a manner similar to sulfonylureas.[13]
Quantitative Data: A Comparative Overview
The following tables summarize the quantitative data for various benzenesulfonamide derivatives across different therapeutic applications, providing a clear comparison of their potency.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Lung) | 2.81 | [1] |
| 4d | HeLa (Cervical) | 1.99 | [1] |
| 5d | MCF-7 (Breast) | 2.12 | [1] |
| 5g | DU-145 (Prostate) | 2.12 | [1] |
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [1][11] |
| 4e | MDA-MB-231 (Breast) | 3.58 | [1][8] |
| AL106 | U87 (Glioblastoma) | 58.6 | [10] |
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound | Target Isoform | Ki (nM) | Reference |
| Methazolamide | hCA I | 50 | [14] |
| Methazolamide | hCA II | 14 | [14] |
| Ethoxzolamide | hCA I | 25 | [14] |
| Ethoxzolamide | hCA II | 8 | [14] |
| Brinzolamide | hCA II | 3.19 | [14] |
| Compound 3 | hCA XII | 1.0 | [15] |
| 4-(3-(2-(4-substituted piperazin-1-yl)ethyl)ureido)benzenesulfonamides | hCA II | low nanomolar | [6] |
| 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | hCA II & hCA VII | low nanomolar | [6] |
Table 3: Antibacterial Activity of Benzenesulfonamide Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| Analogues 4e, 4g, 4h | S. aureus | Significant inhibition at 50 µg/mL | [8] |
| Analogues 4g, 4h | K. pneumonia | Potential anti-biofilm inhibition | [8] |
| Isopropyl substituted derivative | S. aureus | MIC of 3.9 µg/mL | [4] |
| Isopropyl substituted derivative | A. xylosoxidans | MIC of 3.9 µg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of benzenesulfonamide derivatives.
Protocol 1: General Synthesis of Benzenesulfonamide Derivatives[13][16]
This protocol describes a general two-step reaction for the synthesis of N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives.
Materials:
-
Appropriate aromatic sulfonyl chloride
-
2-aminothiazole derivative (e.g., 4-(4-methoxyphenyl)thiazol-2-amine)
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 2-aminothiazole intermediate (if not commercially available). A common method involves reacting a substituted acetophenone with thiourea. For example, 4-(4-methoxyphenyl)thiazol-2-amine can be synthesized by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea in refluxing ethanol.[13]
-
Step 2: Sulfonylation.
-
Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as pyridine or DCM.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add the appropriate aromatic sulfonyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay[17]
This protocol outlines a colorimetric method for screening benzenesulfonamide derivatives as inhibitors of carbonic anhydrase.
Materials:
-
Carbonic anhydrase (ovine or human recombinant isoforms)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Heme
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Substrate (e.g., p-nitrophenyl acetate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of enzyme (COX-1 or COX-2)
-
10 µL of the test compound at various concentrations (e.g., 50, 100, 150 µg/mL). Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).
-
-
Initiate the reaction by adding 10 µL of the substrate (e.g., p-nitrophenyl acetate).
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenolate product) at timed intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Antibacterial Susceptibility Testing (Disk Diffusion Method)[4][18]
This protocol describes a standard method to assess the antibacterial activity of synthesized benzenesulfonamide compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Test compounds (dissolved in DMSO to a known concentration, e.g., 10 mg/mL)
-
Positive control (e.g., a standard antibiotic like ciprofloxacin)
-
Negative control (DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Apply a specific volume (e.g., 10 µL) of each test compound solution, the positive control, and the negative control onto separate discs.
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
Compare the zone diameters of the test compounds to those of the controls to determine their antibacterial efficacy.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts related to the application of benzenesulfonamides in medicinal chemistry.
Caption: Mechanism of action of antibacterial benzenesulfonamides.
Caption: Role of benzenesulfonamide CA inhibitors in cancer therapy.
Caption: General experimental workflow for benzenesulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. mdpi.com [mdpi.com]
The Benzenesulfonamide Scaffold: A Versatile Tool in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its ability to interact with a wide range of biological targets. This structural motif is characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). The primary sulfonamide group is a key pharmacophore, notably acting as a zinc-binding group in various metalloenzymes. This has led to the successful development of a multitude of clinically significant drugs targeting a diverse array of diseases, including cancers, bacterial infections, glaucoma, and epilepsy.
These application notes provide a comprehensive overview of the multifaceted roles of the benzenesulfonamide scaffold in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Therapeutic Applications and Mechanisms of Action
The versatility of the benzenesulfonamide scaffold has been exploited to develop inhibitors for several key enzyme families and to target various pathological conditions.
Carbonic Anhydrase Inhibition: The most classic application of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are involved in numerous physiological and pathological processes. By targeting specific CA isoforms, benzenesulfonamide-based drugs have been developed as diuretics, antiglaucoma agents, and anticonvulsants.[2][3] More recently, tumor-associated CA isoforms (hCA IX and XII) have become attractive targets for anticancer therapies.[4]
Kinase Inhibition: Benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers. Benzenesulfonamides have been successfully incorporated into kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) like AXL and signaling pathways such as the PI3K/mTOR pathway, playing a critical role in cancer cell proliferation, survival, and angiogenesis.[5][6][7]
Antibacterial Agents: The benzenesulfonamide scaffold is the foundational structure of sulfonamide antibiotics ("sulfa drugs"). These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, these drugs are selectively toxic to bacteria.[8] Novel benzenesulfonamide derivatives continue to be explored to combat the growing threat of antibiotic resistance.[9]
Antiviral Activity: Recent research has explored the potential of benzenesulfonamide-containing compounds as antiviral agents. For instance, they have been investigated as inhibitors of the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral replication cycle.[10]
Quantitative Data on Benzenesulfonamide Derivatives
The following tables summarize the biological activity of various benzenesulfonamide derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 12c | AXL Kinase Inhibitor | - | 0.360 | [6] |
| 12f | AXL Kinase Inhibitor | - | 0.300 | [6] |
| 18d | AXL Kinase Inhibitor | - | 0.021 | [6] |
| AL106 | TrkA Inhibitor | U87 (Glioblastoma) | ~6 (estimated from 40% inhibition at 10µM) | [5] |
| 7k (NSC781406) | PI3K/mTOR Dual Inhibitor | BEL-7404 (Hepatocellular Carcinoma) | Potent in vivo inhibition | [7] |
| 4e | Carbonic Anhydrase IX Inhibitor | MDA-MB-231 (Breast) | 3.58 | [11] |
| 4g | Carbonic Anhydrase IX Inhibitor | MCF-7 (Breast) | 2.55 | [11] |
| 5b | Cytotoxic Agent | MCF-7 (Breast) | - | [12] |
| 5c | Cytotoxic Agent | MCF-7 (Breast) | - | [12] |
| 5e | Cytotoxic Agent | MCF-7 (Breast) | - | [12] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound ID | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| 26 | 33.2 | - | - | [2] |
| 31 | 41.5 | - | - | [2] |
| 13a | 7.6 | - | - | [13] |
| 7c | - | Subnanomolar | - | [3] |
| 7h | - | Subnanomolar | - | [3] |
| 7m | - | Subnanomolar | - | [3] |
| 7o | - | Subnanomolar | - | [3] |
Table 3: Antibacterial Activity of Benzenesulfonamide Derivatives
| Compound ID | Bacterial Strain | Activity | Reference |
| 3 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Surpassed trimethoprim | [9] |
| 4e | S. aureus | 80.69% inhibition at 50 µg/mL | [11] |
| 4g | S. aureus | 69.74% inhibition at 50 µg/mL | [11] |
| 4h | S. aureus | 68.30% inhibition at 50 µg/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of benzenesulfonamide derivatives.
Protocol 1: General Synthesis of Benzenesulfonamide Derivatives
This protocol describes a common method for the synthesis of N-substituted benzenesulfonamides from the corresponding benzenesulfonyl chloride and an amine.
Materials:
-
Substituted benzenesulfonyl chloride
-
Primary or secondary amine
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
In a clean, dry round bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.
-
Add the base (1.1-1.5 equivalents), such as pyridine, to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition is often done at 0 °C to control any exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted benzenesulfonamide derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
Benzenesulfonamide test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the benzenesulfonamide test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA) isoform
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., 20 mM HEPES or TRIS at the appropriate pH)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Benzenesulfonamide inhibitor stock solution
-
Sodium sulfate (Na₂SO₄) to maintain constant ionic strength
Procedure:
-
Prepare all solutions in deionized water. The buffer should contain the pH indicator and Na₂SO₄.
-
Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer.
-
Pre-incubate the hCA enzyme with the inhibitor solution for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated water.
-
The CA-catalyzed hydration of CO₂ causes a change in pH, which is monitored by the change in absorbance of the pH indicator over a short period (10-100 seconds).
-
The initial rates of the reaction are determined from the absorbance change over time for at least six different substrate (CO₂) concentrations.
-
The uncatalyzed rate (reaction without the enzyme) is also measured and subtracted from the catalyzed rates.
-
Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear least-squares methods and the Cheng-Prusoff equation.
Protocol 4: Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Benzenesulfonamide test compound
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare a stock solution of the benzenesulfonamide compound in a suitable solvent and sterilize by filtration if necessary.
-
Impregnate sterile paper disks with a known concentration of the test compound and allow them to dry in a sterile environment.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Using sterile forceps, place the impregnated paper disks onto the surface of the agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound, often by comparing it to standardized charts.
Visualizing the Role of Benzenesulfonamides
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by benzenesulfonamide derivatives and a typical experimental workflow.
Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 10. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Purification of 2-Chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-chloro-N-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The following protocols outline two common and effective purification techniques: recrystallization and column chromatography.
Introduction to Purification Techniques
The synthesis of this compound can result in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is essential to obtain a compound of high purity. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.
Common Impurities: In the synthesis of sulfonamides, common impurities may include unreacted sulfonyl chloride, the corresponding amine, and products from side reactions. For instance, in related syntheses, process-related impurities and isomers have been identified.[1][2]
Purification Strategies:
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[3]
-
Column Chromatography: This is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase.[4][5] By passing a solution of the crude product through a column packed with an adsorbent (e.g., silica gel), the components of the mixture can be separated by eluting with a suitable solvent system.[5]
Purification Workflow
The general workflow for the purification of a crude chemical compound like this compound is depicted below. The process begins with the crude product and proceeds through one or more purification steps to yield the pure compound, with quality control checks at each stage.
References
Application Notes and Protocols for the Recrystallization of N-Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of N-substituted benzenesulfonamides via recrystallization. This widely used technique is crucial for obtaining high-purity crystalline products, a critical step in drug discovery and development.
Introduction
N-substituted benzenesulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The synthesis of these molecules often results in crude products containing impurities such as starting materials, by-products, and colored matter.[4] Recrystallization is a robust and economical method for purifying these solid organic compounds, based on the principle of differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.[5][6] A successful recrystallization yields a product with high purity, well-defined crystal structure, and a sharp melting point.
Principle of Recrystallization
Recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly.[7][8] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[5][8] The impurities, being present in smaller amounts or having different solubility profiles, remain dissolved in the solvent (mother liquor).[4][8] The purified crystals are then isolated by filtration.[4][7]
General Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of N-substituted benzenesulfonamides.
Caption: General workflow for the recrystallization of N-substituted benzenesulfonamides.
Data Summary
The following table summarizes quantitative data for the recrystallization of selected N-substituted benzenesulfonamides as found in the literature.
| Compound Name | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) |
| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Ethanol | 67 | 44-47 |
| N-Allyl-4-methylbenzenesulfonamide | Ethanol | 73 | 69-72 |
| (S)-N-(4-methoxyphenyl)-N-methyl-3-phenyl-2-(2-(phenylsulfonamido)acetamido)propanamide | Not specified | 47 | 69–70 |
| Sulfathiazole | 70% Isopropanol | - | - |
Note: The yield and melting point data are highly dependent on the initial purity of the crude product and the specific experimental conditions.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent is identified that dissolves the N-substituted benzenesulfonamide at high temperatures but not at low temperatures.[7][8] Ethanol is a commonly used solvent for this class of compounds.[9][10]
Materials:
-
Crude N-substituted benzenesulfonamide
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol)[9][11]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[5]
-
Dissolution: Place the crude N-substituted benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently.[7] Continue adding small portions of the hot solvent until the solid is completely dissolved.[8] Avoid adding excess solvent as it will reduce the yield.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[7] This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated flask to remove the impurities.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[7][12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7][12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor from the crystal surface.[8][12]
-
Drying: Dry the purified crystals, for example, by drawing air through the Buchner funnel or in a desiccator.[5]
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is employed when a single suitable solvent cannot be found.[7] It utilizes a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[13] A common example is an ethanol/water system.[12]
Materials:
-
Crude N-substituted benzenesulfonamide
-
A "good" solvent (e.g., Ethanol, Acetone)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[13]
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (the cloud point).[12][13] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[12]
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1 to collect, wash, and dry the purified crystals.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution may be too dilute (excess solvent used). | Gently heat the solution to evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12] |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling process is too rapid. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly.[12] |
| The recrystallized product is colored or appears impure. | Colored impurities are present. | Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform recrystallizations in a well-ventilated fume hood, especially when using flammable or volatile organic solvents.
-
Be cautious when heating flammable solvents. Use a steam bath, heating mantle, or a water bath rather than an open flame.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. Home Page [chem.ualberta.ca]
- 9. par.nsf.gov [par.nsf.gov]
- 10. youtube.com [youtube.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the HPLC Separation of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and analysis of benzenesulfonamide derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for a range of applications, including purity assessment, impurity profiling, and quantitative analysis in pharmaceutical development and quality control.
Introduction
Benzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antibacterial drugs.[1] The efficacy and safety of these drugs are intrinsically linked to their purity. Consequently, robust and reliable analytical methods are essential for separating the active pharmaceutical ingredient (API) from related substances, such as starting materials, intermediates, byproducts, and degradation products. HPLC is a powerful and versatile technique widely employed for this purpose.[2] This document details two distinct reversed-phase HPLC (RP-HPLC) methods and a mixed-mode HPLC method applicable to the analysis of various benzenesulfonamide derivatives.
Method 1: Reversed-Phase HPLC for Purity Analysis of 4-Aminobenzenesulfonamide
This method is designed for the quantitative determination of 4-aminobenzenesulfonamide and its related impurities in bulk drug substances. It utilizes a C8 stationary phase and a gradient elution program to achieve efficient separation.[3]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[3]
-
YMC-Triart C8 column (250 x 4.6 mm, 5 µm particle size).[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, formic acid, and water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 30 90 10 (This is a representative gradient, adjustments may be necessary based on the specific sample)
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[3]
-
Detection Wavelength: 265 nm[3]
-
Injection Volume: 5 µL[3]
3. Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.[2]
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 4-aminobenzenesulfonamide reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a similar concentration to the standard solution.[2]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main peak and their peak areas.
Quantitative Data
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Aminobenzenesulfonamide | 8.34 - 8.38 | 0.066 - 0.067 | 0.200 - 0.202 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[3]
Method 2: UPLC-MS for the Analysis of Genotoxic Impurities (Benzenesulfonate Esters)
This ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) method is designed for the sensitive and selective analysis of potential genotoxic impurities (PGIs), specifically methyl, ethyl, and isopropyl esters of benzenesulfonic acid, in pharmaceutical products.[4]
Experimental Protocol
1. Instrumentation and Materials:
-
UPLC system coupled with a mass spectrometer (e.g., ACQUITY QDa Detector).[4]
-
ACQUITY UPLC CSH C18 column (50 x 2.1 mm, 1.7 µm particle size).[4]
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS grade acetonitrile, water, and methanol.
2. Chromatographic and MS Conditions:
-
Mobile Phase A: Water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient Program:
Time (min) %A %B Initial 90.0 10.0 3.5 10.0 90.0 4.0 10.0 90.0 4.5 90.0 10.0 | 6.5 | 90.0 | 10.0 |
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Injection Volume: 8.0 µL (can be optimized)[4]
-
UV Detection: 200–400 nm, extracted at 220 nm[4]
-
MS Detection: Electrospray Ionization (ESI) in positive mode, with Single Ion Recording (SIR) for target analytes.
3. Sample Preparation:
-
Diluent: 50:50 water/methanol.[4]
-
Standard Preparation: Prepare a stock solution of the benzenesulfonate ester standards in an appropriate solvent. Perform serial dilutions in the diluent to create calibration standards ranging from approximately 1.5 to 500 ng/mL.[4]
-
Sample Preparation: Dissolve the API in the diluent to a suitable concentration (e.g., 1 mg/mL). For specificity analysis, the API sample can be spiked with the PGI standards at their LOQ levels.[4]
4. Analysis Procedure:
-
Equilibrate the UPLC-MS system with the initial mobile phase conditions.
-
Inject a blank to verify the absence of system contamination.
-
Inject the calibration standards to establish a linearity curve.
-
Inject the unspiked and spiked API samples.
-
Analyze the data to determine the presence and quantity of the targeted genotoxic impurities.
Quantitative Data
| Compound | LOQ (ng/mL) | Linearity (R²) |
| Methyl benzenesulfonate | 7.5 | ≥0.9984 |
| Ethyl benzenesulfonate | 1.5 | ≥0.9984 |
| Isopropyl benzenesulfonate | 1.5 | ≥0.9984 |
Linearity was evaluated over a concentration range of 1.5 to 500 ng/mL.[4]
Method 3: Mixed-Mode HPLC for Separation of Benzenesulfonamide and Sulfanilamide
This method utilizes a mixed-mode stationary phase to separate closely related compounds, benzenesulfonamide and sulfanilamide, which differ by only an amino group. The separation is achieved through a combination of hydrophobic and ion-exchange interactions.[5]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector.[5]
-
Primesep D or Primesep 100 mixed-mode column.
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade mobile phase components.
2. Chromatographic Conditions:
-
Mobile Phase: The exact composition should be optimized based on the specific column and analytes, but a common approach involves an aqueous buffer with an organic modifier (e.g., acetonitrile).
-
Detection: UV at 230 nm.[5]
-
Note: The elution order of the two compounds can be reversed by choosing between the Primesep D (anion-exchange) and Primesep 100 (cation-exchange) columns with the same mobile phase.[5]
3. Sample Preparation:
-
Prepare standard and sample solutions in the mobile phase or a compatible diluent.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample mixture.
-
Monitor the separation at 230 nm.
Visualizations
HPLC Experimental Workflow
Caption: General workflow of an HPLC experiment.
Logical Relationships in HPLC Method Development
Caption: Key parameters influencing HPLC separation.
References
Application Notes and Protocols: Proper Handling and Storage of 2-chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling and storage of 2-chloro-N-methylbenzenesulfonamide (CAS RN: 17260-67-2)[1][2]. The recommendations are compiled from safety data sheets of structurally similar compounds and general laboratory safety practices for sulfonamides.
Safety and Handling Precautions
1.1 Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles or safety glasses with side shields (EN 166) | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Skin and Body Protection | Long-sleeved laboratory coat | Minimizes skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated. | Protects against inhalation of fine particles. |
1.2 Engineering Controls
| Control | Specification |
| Ventilation | Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate dust or aerosols. |
| Eye Wash Station | An easily accessible eye wash station should be available. |
| Safety Shower | A safety shower should be in close proximity to the handling area. |
1.3 Hygiene Measures
-
Wash hands thoroughly after handling the compound.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Storage Protocols
Proper storage is essential to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. Recommended storage temperature is 2-8°C for long-term storage. | [4] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[3][5] | Generic SDS |
| Incompatible Materials | Avoid strong oxidizing agents. | [5] |
Experimental Protocols
3.1 General Handling of a Solid Compound
This protocol outlines the general steps for handling a powdered chemical like this compound.
-
Preparation :
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware).
-
Don the appropriate PPE as listed in Table 1.
-
-
Weighing :
-
Tare the balance with the weighing paper.
-
Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution (if applicable) :
-
Place the weighed compound into an appropriate flask.
-
Add the desired solvent and stir until the compound is fully dissolved.
-
-
Reaction Setup :
-
If used in a reaction, add the solution or solid to the reaction vessel under controlled conditions as dictated by the specific experimental procedure.
-
-
Cleanup :
-
Clean all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface.
-
Dispose of waste in a designated hazardous waste container.[3]
-
-
Post-Handling :
-
Remove PPE in the correct order to avoid contamination.
-
Wash hands thoroughly.
-
Visualizations
References
Application Notes and Protocols: Safety Precautions for Working with Chlorosulfonamide Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosulfonamide reagents, including sulfonyl chlorides and chlorosulfonyl isocyanates, are a class of highly reactive compounds widely utilized in organic synthesis, medicinal chemistry, and drug development. Their utility stems from their ability to readily react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfamates, which are key functional groups in many pharmaceutical agents.[1] However, their high reactivity also presents significant safety hazards. These reagents are typically corrosive, water-reactive, and may act as respiratory and skin sensitizers.[2][3]
This document provides detailed application notes and protocols for the safe handling, use, and disposal of chlorosulfonamide reagents in a laboratory setting. Adherence to these guidelines is critical to minimize risks of chemical exposure, injury, and property damage.
Hazard Assessment and Mitigation
A thorough risk assessment must be conducted before any work with chlorosulfonamide reagents begins. The primary hazards include:
-
Corrosivity: These reagents are often acidic and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[3][4]
-
Reactivity with Water: They react violently or vigorously with water, moisture, and protic solvents, often releasing corrosive and toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][5] This reaction is highly exothermic and can lead to pressure buildup in sealed containers.
-
Toxicity: Inhalation, ingestion, or skin absorption can be harmful or fatal.[2][6] Some reagents may cause sensitization, leading to allergic reactions upon subsequent exposure.[4]
-
Thermal Decomposition: When heated, they can decompose to release toxic and irritating gases.[7][8]
Hierarchy of Controls
To mitigate these hazards, a hierarchy of controls should be implemented. This approach prioritizes the most effective safety measures.
Caption: Hierarchy of Controls.
Hazard Data for Common Reagents
The following table summarizes key hazard data for representative chlorosulfonamide-related reagents. Always consult the most current Safety Data Sheet (SDS) for the specific reagent in use.
| Reagent Name | CAS Number | Primary Hazards | Incompatible Materials | Quantitative Data |
| Chlorosulfonyl Isocyanate (CSI) | 1189-71-5 | Reacts violently with water; Causes severe burns (skin, eyes, respiratory); Harmful if swallowed/inhaled; Respiratory and skin sensitizer.[2][4][6] | Water, alcohols, amines, strong bases, strong oxidizing agents.[6][8] | LD50 (oral, rat): 640 mg/kg[8]Boiling Point: 106 °C[8]Density: 1.626 g/cm³[9] |
| Dansyl Chloride | 605-65-2 | Corrosive (may be corrosive to metals); Causes severe skin burns and eye damage; Harmful if swallowed.[3][10][11] | Water (decomposes), strong oxidizing agents, strong bases.[12] | Melting Point: 70 °C[13]Occupational Exposure Limits: Not established.[14][15] |
| Sulfamoyl Chloride | 7778-42-9 | Harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.[7][16] | Strong oxidizing agents.[7] | Storage Temperature: Recommended below -20°C.[7][17] |
Engineering Controls
-
Chemical Fume Hood: All work involving chlorosulfonamide reagents must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors and to contain any potential spills or splashes.[3][8]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[8][11]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[7]
-
Blast Shield: For reactions with a high risk of explosion or vigorous gas evolution, the use of a portable blast shield in front of the fume hood sash is strongly recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling these reagents.
| Task | Required PPE |
| Transporting & Weighing | - Nitrile or neoprene gloves (double-gloving recommended)[3]- Chemical splash goggles[3]- Flame-resistant lab coat |
| Reaction Setup & Workup | - Heavy-duty chemical resistant gloves (e.g., butyl rubber over nitrile)[8]- Chemical splash goggles and a full-face shield[3][11]- Flame-resistant, chemical-resistant apron over a lab coat |
| Handling Large Quantities (>50g) | All PPE for reaction setup, plus:- Consider a supplied-air respirator depending on the scale and specific reagent hazards.[8] |
| Cleaning Spills | - Chemical-resistant boots- Appropriate respiratory protection (e.g., acid gas cartridge respirator or SCBA for large spills)[3] |
Handling and Storage Protocols
-
Moisture Control: Due to their water-reactivity, these reagents must be handled under anhydrous conditions. Use dry glassware and inert atmosphere (e.g., nitrogen or argon) techniques.[2][8]
-
Storage: Store reagents in their original, tightly sealed containers in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[3][8][16] Store away from incompatible substances, particularly water, bases, and alcohols.[5][6] Some reagents, like sulfamoyl chloride, require refrigeration or freezing.[7][17]
-
Container Integrity: Do not use metal containers for storage unless specified by the manufacturer, as some reagents are corrosive to metals.[11] Regularly inspect containers for signs of damage or corrosion.
Experimental Protocol: Synthesis of Cinnamonitrile using Chlorosulfonyl Isocyanate
This protocol is adapted from a procedure in Organic Syntheses and demonstrates the handling of a highly reactive chlorosulfonamide reagent.[2] Caution! Chlorosulfonyl isocyanate (CSI) is a highly corrosive and irritating compound. This reaction must be carried out in an efficient hood. [2]
Materials and Equipment
-
Cinnamic acid (2.00 moles)
-
Chlorosulfonyl isocyanate (CSI) (2.05 moles)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate, anhydrous
-
Ice
-
2-L four-necked flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser
Experimental Workflow Diagram
Caption: Workflow for Cinnamonitrile Synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, charge a 2-L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with cinnamic acid (2.00 moles) and 600 mL of anhydrous dichloromethane.[2]
-
CSI Addition: Heat the mixture to reflux. Prepare a solution of chlorosulfonyl isocyanate (2.05 moles) in 100 mL of dichloromethane and add it dropwise via the dropping funnel over 45 minutes.[2] The reaction will evolve carbon dioxide.
-
Reaction Completion: After the addition is complete, continue heating at reflux for one hour to ensure all carbon dioxide has evolved.[2]
-
Quenching: Cool the reaction mixture to an internal temperature of 15–20°C using an ice bath. Cautiously add N,N-dimethylformamide (4.11 moles) over a 15-minute period, maintaining the temperature.[2]
-
Workup: Pour the reaction mixture onto approximately 800 g of ice in a large beaker. Once the ice has melted, separate the layers in a separatory funnel.[2]
-
Extraction and Washing: Extract the aqueous layer with 100 mL of dichloromethane. Combine the organic phases and wash them six times with 100-mL portions of water to remove the DMF.[2]
-
Drying and Isolation: Dry the organic solution over anhydrous potassium carbonate for 2 hours. Decant the solution and concentrate it by distillation at atmospheric pressure to remove the solvent.[2]
-
Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, cinnamonitrile.[2]
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.
Emergency Response Decision Tree
Caption: Emergency Response Decision Tree.
Spill Response
-
Small Spills (<100 mL, contained in a fume hood): Alert personnel in the immediate area. Use a non-combustible absorbent material like dry sand, vermiculite, or sodium bicarbonate to cover the spill. Do NOT use water or combustible materials like paper towels.[8] Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory immediately and alert others. Call emergency services. If safe to do so, close the fume hood sash and the laboratory door.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]
Waste Disposal
-
Quenching: Unused or excess chlorosulfonamide reagents must be quenched before disposal. This should be done as a final step in the experimental procedure. A common method is the slow, cautious addition of the reactive material to a stirred, cooled solution of a nucleophile like isopropanol in an inert solvent (e.g., toluene), followed by the slow addition of water, and finally neutralization with a base like sodium bicarbonate.[2] This process generates heat and gas and must be performed in a fume hood.
-
Waste Streams: All waste containing these reagents or their byproducts must be collected in a dedicated, properly labeled hazardous waste container.[6] Halogenated and non-halogenated waste streams should be kept separate.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.[6][18] Never pour chlorosulfonamide reagents or their waste down the drain.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. angenechemical.com [angenechemical.com]
- 17. Sulfamoyl Chloride | 7778-42-9 [sigmaaldrich.com]
- 18. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2-chloro-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the methylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: Why is the purity of 2-chlorobenzenesulfonyl chloride so critical for the reaction?
A2: 2-Chlorobenzenesulfonyl chloride is highly sensitive to moisture. If it is exposed to water, it will hydrolyze to the corresponding 2-chlorobenzenesulfonic acid. This sulfonic acid is unreactive under the standard reaction conditions and will not form the desired sulfonamide, thus lowering the overall yield.[1] It is crucial to use a fresh bottle of the reagent or to purify it before use and to conduct the reaction under anhydrous conditions.
Q3: What are the potential side products in this synthesis?
A3: The primary side products are 2-chlorobenzenesulfonic acid (from hydrolysis of the starting material) and 2-chloro-N,N-dimethylbenzenesulfonamide. The latter can form if the initially formed this compound is deprotonated and reacts with another molecule of 2-chlorobenzenesulfonyl chloride, though this is less common. Careful control of stoichiometry is important to minimize this.
Q4: Can I use an alternative to methylamine, such as methylamine hydrochloride salt?
A4: Yes, it is possible to use the hydrochloride salt of methylamine. However, you will need to use a stronger, non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), to first deprotonate the methylamine hydrochloride to generate the free methylamine in situ before it can react with the sulfonyl chloride.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the 2-chlorobenzenesulfonyl chloride and the appearance of the product spot. This allows for the determination of the optimal reaction time.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded 2-chlorobenzenesulfonyl chloride | Use a fresh bottle of 2-chlorobenzenesulfonyl chloride or purify the existing stock. Ensure it has been stored under anhydrous conditions. |
| Presence of moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently reactive methylamine | If using a methylamine salt, ensure a suitable base is used in sufficient quantity to generate the free amine. |
| Incorrect reaction temperature | The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, gentle warming can be attempted, but monitor for side product formation. |
Low Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of sulfonyl chloride | As mentioned above, ensure strictly anhydrous conditions. |
| Sub-optimal stoichiometry | A common starting point is a 1:1.1 molar ratio of 2-chlorobenzenesulfonyl chloride to methylamine. Using a large excess of methylamine can sometimes lead to the formation of a disubstituted byproduct. |
| Ineffective base | If not using excess methylamine as the base, ensure the tertiary amine base (e.g., triethylamine) is pure and dry. |
| Product loss during workup | Ensure proper pH adjustments during aqueous washes to prevent the product from dissolving in either the acidic or basic aqueous layers. |
Product Purification Issues
| Potential Cause | Recommended Solution |
| Presence of unreacted starting material | Unreacted 2-chlorobenzenesulfonyl chloride can be removed by washing the organic layer with an aqueous base solution (e.g., sodium bicarbonate). |
| Presence of 2-chlorobenzenesulfonic acid | This byproduct can be removed by washing the organic layer with an aqueous base solution. |
| Difficulty with crystallization | If recrystallization is proving difficult, column chromatography using silica gel is an effective alternative for purification. |
Experimental Protocol
This is a general procedure and may require optimization.
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Methylamine (e.g., 2.0 M solution in THF or as a gas)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add triethylamine (1.2 eq).
-
Slowly add methylamine (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield | 60-85% | Highly dependent on the purity of reagents and reaction conditions. |
| Reaction Temperature | 0°C to 25°C | Lower temperatures can help to control the exothermic nature of the reaction and minimize side products. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine completion. |
| Molar Ratio (Sulfonyl Chloride:Amine:Base) | 1 : 1.1 : 1.2 | A slight excess of the amine and base is generally used to drive the reaction to completion. |
Visualizations
Caption: Synthesis of this compound.
References
Technical Support Center: Benzenesulfonamide Synthesis
Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during benzenesulfonamide synthesis?
A1: The two most prevalent side reactions in benzenesulfonamide synthesis are the formation of diphenyl sulfone and the hydrolysis of the benzenesulfonyl chloride intermediate.[1][2] Diphenyl sulfone is a significant byproduct when using strong sulfonating agents like chlorosulfonic acid or oleum, especially at elevated temperatures.[1] Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid occurs in the presence of water and can be accelerated by changes in pH and temperature.[3][4][5][6]
Q2: I obtained a solid white precipitate that is not my desired benzenesulfonamide. What could it be?
A2: An unexpected white precipitate is often diphenyl sulfone, a common byproduct of the sulfonation step.[2] This is particularly likely if the reaction temperature was not carefully controlled or if an excess of benzene was used. To confirm its identity, you can determine its melting point, which is around 123-129 °C.
Q3: My reaction workup is complete, but I have an oily residue instead of a solid product. What should I do?
A3: An oily product after workup often indicates the presence of impurities that are preventing your benzenesulfonamide from crystallizing. This could be due to residual starting materials, diphenyl sulfone, or benzenesulfonic acid. It is recommended to attempt purification through column chromatography or try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal of pure benzenesulfonamide.
Q4: How can I minimize the formation of diphenyl sulfone during the chlorosulfonation of benzene?
A4: To reduce the formation of diphenyl sulfone, it is crucial to control the reaction temperature, keeping it as low as practically possible. Additionally, using a molar excess of chlorosulfonic acid relative to benzene can favor the formation of the desired benzenesulfonyl chloride over the sulfone byproduct. One patent suggests that reacting benzene and oleum in the presence of sodium benzenesulfonate can inhibit the formation of diphenyl sulfone.[1]
Q5: What are the best practices to prevent the hydrolysis of benzenesulfonyl chloride?
A5: Benzenesulfonyl chloride is highly reactive towards water. To prevent its hydrolysis into benzenesulfonic acid, all glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon). During the workup, it is important to minimize the contact time with aqueous solutions.
Troubleshooting Guides
Issue 1: Low Yield of Benzenesulfonamide
| Symptom | Possible Cause | Troubleshooting Steps |
| The overall yield of the final benzenesulfonamide product is significantly lower than expected. | Incomplete reaction: The initial chlorosulfonation or the subsequent amination did not go to completion. | - Monitor the reaction progress using TLC or other analytical techniques. - Ensure the reaction is stirred efficiently. - Consider extending the reaction time or slightly increasing the temperature for the amination step. |
| Significant side product formation: A large portion of the starting material was converted to byproducts like diphenyl sulfone. | - Review the reaction conditions of the chlorosulfonation step. Ensure the temperature was kept low and the stoichiometry of the reagents was correct. - Analyze the crude product to quantify the amount of diphenyl sulfone. | |
| Loss of product during workup: The desired product was lost during extraction or purification steps. | - Ensure the pH of the aqueous phase during extraction is appropriate to keep the sulfonamide in the organic layer. - If recrystallizing, avoid using an excessive amount of solvent, which can lead to product loss. - Check the solubility of your specific benzenesulfonamide derivative in the workup and purification solvents. | |
| Hydrolysis of benzenesulfonyl chloride: The intermediate was hydrolyzed before it could react with the amine. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Add the benzenesulfonyl chloride to the amine solution, rather than the other way around, to ensure it reacts with the amine before it has a chance to hydrolyze. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The NMR or other analytical data of the final product shows peaks corresponding to diphenyl sulfone. | Inefficient purification: The purification method used was not effective at removing the diphenyl sulfone byproduct. | - Diphenyl sulfone has different solubility properties than most benzenesulfonamides. Recrystallization from a suitable solvent system can be effective. - Column chromatography is a reliable method for separating diphenyl sulfone from the desired product. |
| The final product is acidic and/or shows the presence of benzenesulfonic acid. | Incomplete reaction or hydrolysis: Unreacted benzenesulfonyl chloride hydrolyzed during the workup, or the initial sulfonation did not proceed to the chloride. | - Wash the organic layer with a dilute solution of sodium bicarbonate during the workup to remove acidic impurities like benzenesulfonic acid. - Ensure the reaction goes to completion to minimize the amount of unreacted starting materials. |
| The product appears as a persistent oil or fails to crystallize. | Presence of multiple impurities: A combination of side products and unreacted starting materials can inhibit crystallization. | - Attempt to purify a small portion of the oil by column chromatography to isolate the pure product. - Try dissolving the oil in a minimal amount of a hot solvent and then slowly cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also help. |
Quantitative Data on Side Reactions
The formation of byproducts is highly dependent on the specific reaction conditions. The following tables summarize the impact of key parameters on the two major side reactions.
Table 1: Influence of Reaction Conditions on Diphenyl Sulfone Formation
| Parameter | Condition | Effect on Diphenyl Sulfone Yield |
| Temperature | Increasing temperature during chlorosulfonation | Significantly increases the yield of diphenyl sulfone.[1] |
| Reactant Ratio | Molar excess of benzene to chlorosulfonic acid | Increases the formation of diphenyl sulfone. |
| Molar excess of chlorosulfonic acid to benzene | Favors the formation of benzenesulfonyl chloride, reducing diphenyl sulfone. | |
| Catalyst | Presence of sodium benzenesulfonate | Can inhibit the formation of diphenyl sulfone.[1] |
Table 2: Factors Affecting the Rate of Benzenesulfonyl Chloride Hydrolysis
| Parameter | Condition | Effect on Hydrolysis Rate |
| pH | Neutral to slightly acidic (pH 3-6.7) | Hydrolysis proceeds via direct nucleophilic attack by water.[4] |
| Basic (pH > 6.7) | The rate of hydrolysis increases significantly due to the presence of the more nucleophilic hydroxide ion.[3][4] | |
| Temperature | Increasing temperature | Increases the rate of hydrolysis across all pH ranges.[5] |
| Solvent | Protic solvents (e.g., water, alcohols) | Promote hydrolysis. |
| Aprotic solvents (e.g., dichloromethane, THF) | Hydrolysis is significantly slower. |
Experimental Protocols
Key Experiment: Synthesis of Benzenesulfonamide
This protocol outlines the general procedure for the synthesis of benzenesulfonamide, with notes on minimizing side reactions.
Step 1: Chlorosulfonation of Benzene
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The reaction should be conducted in a fume hood.
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Reagents: Place chlorosulfonic acid (e.g., 3 equivalents) in the flask and cool it to 0-5 °C in an ice bath.
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Reaction: Add benzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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Workup: Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will separate as an oil or solid. Separate the organic layer and wash it with cold water to remove any remaining acid.
Step 2: Amination of Benzenesulfonyl Chloride
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Setup: In a separate flask, dissolve the amine (e.g., ammonia or a primary/secondary amine, 2-3 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution in an ice bath.
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Reaction: Slowly add the crude benzenesulfonyl chloride from the previous step to the stirred amine solution.
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Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.
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Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove excess amine), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzenesulfonamide can then be purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway: Benzenesulfonamide Synthesis and Side Reactions
Caption: Main and side reaction pathways in benzenesulfonamide synthesis.
Experimental Workflow: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in benzenesulfonamide synthesis.
References
- 1. US2692279A - Process for the sulfonation of benzene - Google Patents [patents.google.com]
- 2. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride – Oriental Journal of Chemistry [orientjchem.org]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Methylation Conditions for Sulfonamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-methylation of sulfonamides. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-methylation of sulfonamides?
A1: A variety of reagents can be employed for the N-methylation of sulfonamides, ranging from classic alkylating agents to modern catalytic systems. Common choices include:
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Simple Alkyl Halides: Methyl iodide (MeI) is frequently used, often in combination with a base like potassium carbonate (K₂CO₃), DBU, or potassium tert-butoxide (KOtBu).[1][2]
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Dimethyl Sulfate: A potent and cost-effective methylating agent, used with bases such as DBU.[1]
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"Green" Methylating Agents: Methanol is increasingly used as a sustainable C1 source in combination with transition metal catalysts (e.g., Ruthenium or Iridium complexes).[3][4] Trimethyl phosphate (TMP) with calcium hydroxide (Ca(OH)₂) is another milder option.[3]
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Ammonium Salts: Quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), can serve as solid methylating agents.[5]
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Formamide Acetals: N,N-dimethylformamide dimethylacetal (DMF-DMA) is an effective reagent for methylating NH-containing heterocycles and sulfonamides.[6]
Q2: How can I achieve mono-selective methylation and avoid di-methylation?
A2: Achieving mono-selectivity is a central challenge, as the mono-methylated sulfonamide can be more reactive than the starting material.[5][7][8] Strategies to promote mono-alkylation include:
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Careful choice of reagents: Some methods are inherently more selective. Recent reviews highlight methodologies specifically targeting mono-alkylation.[7][9]
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Controlling stoichiometry: Using a limited equivalence of the methylating agent can favor the mono-methylated product.
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Steric hindrance: Bulky substituents on the sulfonamide or the use of sterically demanding reagents can disfavor the second methylation step.[2]
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Solid-phase synthesis: Activating the amine with a protecting group like o-nitrobenzenesulfonyl (o-NBS) allows for selective methylation, after which the group can be removed.[1]
Q3: What is the effect of N-methylation on the physicochemical properties of a sulfonamide?
A3: N-methylation can significantly alter a molecule's properties. Unlike amides, where N-methylation can sometimes increase solubility, for sulfonamides it typically leads to an increase in lipophilicity (higher log D) and a decrease in aqueous solubility.[10] This is because the modification removes a hydrogen bond donor and adds a hydrophobic methyl group with minimal impact on the molecule's conformation.[10]
Q4: Are there metal-free conditions for N-methylation?
A4: Yes, several metal-free methods are available. These are often preferred to avoid potential metal contamination in the final product. Examples include using methyl iodide with an organic base, phase-transfer catalysis, or employing reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA).[6][11]
Experimental Workflow & Decision Making
The following diagrams illustrate a general experimental workflow for N-methylation and a logical tree for troubleshooting common issues.
References
- 1. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: 2-Chlorobenzenesulfonamide Reactions
Welcome to the technical support center for 2-chlorobenzenesulfonamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for synthesizing 2-chlorobenzenesulfonamide?
A1: The synthesis of 2-chlorobenzenesulfonamide typically involves a two-step process. First, chlorobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in an electrophilic aromatic substitution reaction. This step primarily yields a mixture of 2-chlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride mixture, where it is treated with ammonia (NH₃) or an ammonia source to form the desired 2-chlorobenzenesulfonamide.[1][2][3]
Q2: What are the most common positional isomers formed as byproducts?
A2: The most significant byproduct is the positional isomer, 4-chlorobenzenesulfonamide. During the initial chlorosulfonation of chlorobenzene, the chlorine atom acts as an ortho-para directing group.[4][5] While the ortho-isomer (2-chloro) is desired, the para-isomer (4-chloro) is often the major product due to less steric hindrance.[4][5] The ratio of these isomers can be influenced by reaction conditions such as temperature and the concentration of the sulfonating agent.[4]
Q3: Besides positional isomers, what other types of byproducts can be expected?
A3: Other potential byproducts include:
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4,4'-Dichlorodiphenyl sulfone: This can form from the reaction of the intermediate sulfonyl chloride with unreacted chlorobenzene, particularly under forcing conditions.[6]
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Unreacted 2-chlorobenzenesulfonyl chloride: Incomplete amination will leave residual sulfonyl chloride, which is a reactive impurity.
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Di-sulfonated products: Although less common under controlled conditions, overreaction can lead to the formation of dichlorobenzene disulfonic acid derivatives.
Q4: How can I minimize the formation of the 4-chloro isomer?
A4: Modifying reaction conditions can influence the ortho/para ratio. Lowering the reaction temperature during the chlorosulfonation step generally favors the formation of the para isomer, while carefully controlling the concentration of sulfur trioxide (or the strength of the chlorosulfonic acid) can also affect isomer distribution.[4] However, achieving high selectivity for the ortho position is challenging, and chromatographic purification is typically required to isolate the desired 2-chloro isomer.
Troubleshooting Guide: Byproduct Identification
This guide addresses specific issues related to the appearance of unexpected signals in analytical data during the synthesis of 2-chlorobenzenesulfonamide.
Problem: An unexpected peak is observed in my HPLC/GC-MS analysis.
Solution: Use the following table to tentatively identify potential byproducts based on their analytical characteristics. Confirmation should be performed using reference standards or further spectroscopic analysis (e.g., NMR).
Table 1: Common Byproducts and Their Analytical Signatures
| Potential Byproduct | Molecular Weight ( g/mol ) | Typical Analytical Observations (LC-MS / GC-MS) | Suggested Mitigation Strategy |
| 4-Chlorobenzenesulfonamide | 191.64 | Often co-elutes or elutes very close to the 2-chloro isomer. Mass spectrum is identical to the main product. | Optimize chromatographic separation (e.g., gradient, column chemistry). Isolate via preparative chromatography. |
| 4,4'-Dichlorodiphenyl sulfone | 287.16 | Higher retention time than the main product due to lower polarity. Shows a characteristic mass spectrum. | Avoid high temperatures and prolonged reaction times during chlorosulfonation. Ensure efficient amination. |
| Unreacted 2-Chlorobenzenesulfonyl chloride | 211.08 | Highly reactive and may degrade on-column (GC) or react with the mobile phase (LC). May be observed as a degradation product. | Ensure complete reaction with ammonia during the amination step. Use a slight excess of the aminating agent. |
| Unreacted Chlorobenzene | 112.56 | Very early elution time due to high volatility and low polarity. | Ensure complete conversion during the chlorosulfonation step. Can be removed by distillation or during workup. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Isomer Separation
This protocol provides a general method for the analytical separation of 2-chlorobenzenesulfonamide and its 4-chloro isomer.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 80% B
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15-18 min: Hold at 80% B
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18-20 min: Return to 30% B
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20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
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Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 10 mL of a 1:1 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.
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Analysis: The 4-chloro isomer typically elutes slightly before the 2-chloro isomer under these conditions, but the exact retention times should be confirmed with reference standards.
Visualizations
Caption: Logical workflow for identifying unknown peaks in analytical data.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Secondary reactions and partial rate factors in the sulfonation of chl" by Ernest Arthur Brown [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Benzenesulfonamides for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of benzenesulfonamide derivatives for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully crystallizing benzenesulfonamides?
The choice of solvent is arguably the most critical factor in the crystallization of benzenesulfonamides.[1] An ideal solvent or solvent system will dissolve the compound at a higher temperature but result in low solubility at a lower temperature, creating the supersaturated state necessary for crystal growth.[1] The solvent should also be non-reactive with the benzenesulfonamide, possess a relatively low boiling point for controlled evaporation, and be of high purity.[1]
Q2: My benzenesulfonamide compound is not crystallizing at all. What initial steps can I take?
If no crystals form, the solution is likely not sufficiently supersaturated.[2][3] To induce crystallization, you can try the following techniques:
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Scratching: Gently scratch the inner surface of the vial with a glass rod to create nucleation sites.[2]
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Seeding: Introduce a seed crystal of your compound into the solution to act as a template for further crystal growth.[4]
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Concentration: Reduce the solvent volume through slow evaporation to increase the compound's concentration.[2]
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Cooling: Slowly cool the solution to a lower temperature to decrease the solubility of the benzenesulfonamide.[2]
Q3: What does it mean if my benzenesulfonamide "oils out" instead of crystallizing?
"Oiling out" is the separation of the compound from the solution as a liquid phase rather than a solid crystal.[2] This often occurs when the melting point of the benzenesulfonamide is lower than the solution's temperature or if there are significant impurities present.[2] To address this, try reheating the solution to dissolve the oil, adding more solvent to decrease saturation, and allowing it to cool at a much slower rate.[2]
Q4: Is it problematic if crystals form too quickly?
Yes, rapid crystallization can be detrimental to crystal quality. It often traps impurities within the crystal lattice and can lead to the formation of small, poorly ordered, or aggregated crystals instead of single, well-defined ones suitable for X-ray diffraction.[5] Ideal crystallization should involve the slow formation and growth of crystals over a period of hours to weeks.[2] To slow down the process, consider using a larger volume of solvent or insulating the crystallization vessel to ensure a slower cooling or evaporation rate.[5]
Q5: What is polymorphism and how might it affect my results?
Polymorphism is the ability of a compound, such as a benzenesulfonamide derivative, to exist in more than one crystal form. These different forms can have distinct physical properties, including solubility and stability. Controlling polymorphism is crucial as different polymorphs may yield different diffraction patterns. The choice of solvent and crystallization conditions can influence which polymorphic form is obtained.
Crystallization Troubleshooting Guide
This guide addresses specific problems encountered during the crystallization of benzenesulfonamides and offers targeted solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Crystals Form | - Solution is undersaturated.- Nucleation barrier is too high.- Compound has very high solubility in the chosen solvent. | - Slowly evaporate the solvent to increase concentration.[2]- Gradually cool the solution to reduce solubility.[2]- Introduce a seed crystal.[4]- Scratch the inside of the vial.[2]- Try a different solvent or a binary solvent system (a "good" solvent paired with a "poor" anti-solvent). |
| Compound Oils Out | - Supersaturation is too high.- Cooling rate is too fast.- Presence of impurities.- Melting point of the compound is below the crystallization temperature.[2] | - Reheat the solution and add more solvent to reduce saturation, then cool slowly.[2]- Use a higher purity starting material (at least 90% purity is recommended).- Try a different solvent system where the compound's solubility is lower. |
| Formation of Powder or Microcrystals | - Nucleation rate is excessively high.- Rapid cooling or evaporation.[4]- Insufficient time for crystal growth. | - Decrease the level of supersaturation by using more solvent or cooling/evaporating more slowly.[4]- Use a cleaner crystallization vessel to reduce unwanted nucleation sites.- Consider microseeding with a diluted seed stock to control nucleation.[6] |
| Poor Crystal Quality (Needles, Plates, Aggregates) | - Rapid crystal growth.- Presence of impurities that inhibit growth on certain crystal faces.- Unsuitable solvent system. | - Slow down the crystallization process (slower cooling/evaporation).- Purify the starting material further.- Experiment with different solvents or solvent mixtures.[5]- Consider using additives that can modify crystal habit.[7][8] |
| Twinned or Disordered Crystals | - Crystal growth disorder where distinct domains are intergrown.[9]- Rapid growth from a highly supersaturated solution. | - Reduce the rate of crystallization.- Attempt microseeding, as using untwinned seed crystals can promote the growth of single crystals.[9][10]- Optimize the crystallization conditions, such as pH and temperature, to find a regime that favors untwinned growth.[11] |
Experimental Protocols & Methodologies
Below are detailed protocols for common crystallization techniques suitable for benzenesulfonamide derivatives.
Protocol 1: Slow Evaporation
This is often the simplest method for crystallization.
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Preparation: Dissolve the benzenesulfonamide compound in a suitable solvent or solvent mixture to create a nearly saturated solution. Ensure the compound is fully dissolved.
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Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or insoluble impurities that could act as unwanted nucleation sites.
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Evaporation: Cover the vial with parafilm and puncture it with a needle. The size of the hole will control the rate of evaporation.[4] A smaller hole will slow down the process, which is often desirable for growing larger, higher-quality crystals.
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Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[2][12]
Protocol 2: Vapor Diffusion (Sitting Drop & Hanging Drop)
Vapor diffusion is a highly effective technique, especially for small quantities of material.[5] The principle involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.[2]
A. Hanging Drop Method
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Reservoir Preparation: Pipette 0.5-1.0 mL of a suitable anti-solvent (a solvent in which the compound is poorly soluble) into the well of a vapor diffusion plate.
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Drop Preparation: On a siliconized glass coverslip, place a small drop (1-10 µL) of the concentrated benzenesulfonamide solution (dissolved in a "good" solvent). Add a small volume of the reservoir solution to this drop.
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Sealing: Invert the coverslip over the reservoir well and seal it with vacuum grease to create an airtight environment.
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Equilibration: Over time, the vapor from the anti-solvent in the reservoir will diffuse into the drop, causing the compound to slowly precipitate and form crystals.[13]
B. Sitting Drop Method
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Reservoir and Drop: This method is similar to the hanging drop, but the drop containing the compound is placed on a post or bridge that sits inside the reservoir well.[13][14]
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Procedure: Pipette the reservoir solution into the well. Place the drop of the compound solution onto the designated platform. Seal the well. Vapor diffusion proceeds as in the hanging drop method.[14]
Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)
This technique relies on the slow diffusion between a solution of the compound and an anti-solvent.
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Solution Preparation: Dissolve the benzenesulfonamide in a minimal amount of a "good" solvent in a narrow container, such as an NMR tube or a test tube.
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Layering: Carefully and slowly layer a less dense, miscible anti-solvent on top of the compound solution, ensuring minimal mixing at the interface.[2]
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Diffusion: Seal the container and leave it undisturbed. Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another.[12]
Visualization of Workflows
Crystallization Method Selection Guide
The choice of crystallization method can depend on the amount of sample available and its solubility characteristics.
Caption: Decision tree for selecting a primary crystallization method.
General Troubleshooting Workflow
When initial crystallization attempts are unsuccessful, a systematic approach to troubleshooting is required.
Caption: A logical workflow for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. unifr.ch [unifr.ch]
- 6. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. Effect of Additives on the Morphology of γ-Aminobutyric Acid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. news-medical.net [news-medical.net]
- 11. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. depts.washington.edu [depts.washington.edu]
- 13. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 14. hamptonresearch.com [hamptonresearch.com]
stability and degradation of 2-chloro-N-methylbenzenesulfonamide in solution
This technical support center provides guidance on the stability and degradation of 2-chloro-N-methylbenzenesulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure (a sulfonamide derivative), the primary degradation pathways are expected to be hydrolysis and photolysis.[1][2][3]
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Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-chlorobenzenesulfonic acid and N-methylamine as primary degradation products. The rate of hydrolysis is highly dependent on pH and temperature.
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Oxidation: While generally less susceptible than other functional groups, forced oxidation (e.g., using hydrogen peroxide) could potentially lead to modifications of the aromatic ring or the N-methyl group.
-
Photodegradation: Exposure to UV light may induce degradation, potentially through cleavage of the sulfur-carbon or sulfur-nitrogen bonds. The chloro-substituent on the benzene ring might also be involved in photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule can be expected.[4] The specific degradation products would depend on the temperature and the presence of other substances.[4]
Q2: What are the recommended storage conditions for solutions of this compound to minimize degradation?
A2: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer with a pH close to neutral (pH 6-8), unless experimental conditions require otherwise, as extreme pH values can catalyze hydrolysis.
-
Blanketed with an inert gas (e.g., nitrogen or argon) if sensitivity to oxidation is a concern, especially for long-term storage.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and detecting its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing of small molecules like this compound.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products formed during stability studies.[7][8]
Troubleshooting Guides
Problem: Rapid loss of this compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| pH-mediated hydrolysis | Verify the pH of your solution. If it is highly acidic or basic, consider adjusting the pH to a more neutral range if your experimental protocol allows. Perform a pH stability study to determine the optimal pH range. |
| Photodegradation | Ensure your solutions are protected from light at all times during preparation, storage, and handling. Use amber glassware or light-blocking containers. |
| Elevated temperature | Store solutions at the recommended low temperature. Avoid repeated freeze-thaw cycles if the compound is sensitive to them. |
| Oxidative degradation | If you suspect oxidation, try preparing your solutions with degassed solvents and storing them under an inert atmosphere. |
| Adsorption to container | Test for loss of compound due to adsorption onto the container surface by using different types of containers (e.g., glass vs. polypropylene) and by analyzing a solution that has been in contact with the container for a period. |
Problem: Appearance of unknown peaks in the chromatogram during stability analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | This is the most likely cause. The new peaks represent degradation products. |
| Contamination | Prepare fresh solutions using high-purity solvents and reagents to rule out contamination. Analyze a blank sample (solvent only) to check for extraneous peaks. |
| Interaction with excipients | If your solution contains other components (excipients), there may be an interaction leading to new products. Analyze the stability of the compound in the absence of these excipients to confirm. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare three sets of solutions by diluting the stock solution into:
-
0.1 N Hydrochloric Acid (acidic condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
Purified Water (neutral condition)
-
-
Incubate the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the impact of light exposure on the stability of this compound in solution.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Divide the solution into two portions.
-
Expose one portion to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep the second portion (the control) in the dark at the same temperature.
-
At a specified time point (e.g., after an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by a validated stability-indicating HPLC method.
Data Presentation
Table 1: Example Data Summary for Hydrolytic Stability of this compound at 60 °C
| Time (hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.8 | 99.5 | 90.1 |
| 8 | 93.2 | 99.1 | 80.5 |
| 24 | 80.1 | 97.5 | 55.3 |
| 48 | 65.4 | 95.2 | 30.1 |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for rapid degradation of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solvent Effects on Sulfonamide Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the rate of sulfonamide formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for sulfonamide formation from a sulfonyl chloride and an amine?
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a nucleophilic substitution reaction.[1] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] This leads to the displacement of the chloride ion and the formation of the S-N bond, resulting in the sulfonamide.[2][3] The reaction is analogous to nucleophilic acyl substitution, but it occurs at a sulfur center instead of a carbon.[2] A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1][4]
Q2: How does solvent polarity affect the rate of sulfonamide formation?
Solvent polarity plays a crucial role in determining the reaction rate, but its effect can be complex. Generally, polar solvents are required to dissolve the reactants.[5] However, the type of polar solvent is critical:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine nucleophile. This stabilizes the amine, reducing its nucleophilicity and potentially slowing down the reaction rate.[5]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF) do not have O-H or N-H bonds and cannot act as hydrogen-bond donors.[6] They can still solvate the transition state but do not hinder the nucleophile as strongly, often leading to faster reaction rates.[7] For instance, reactions of benzenesulfonyl chlorides with imidazole are about 35 times faster in acetonitrile than in methanol.[5]
Q3: Are there "green" or environmentally friendly solvent options for this reaction?
Yes, significant research is focused on developing more sustainable methods.[8] Some eco-friendly solvent options include:
-
Water: In some cases, water can be used as a solvent, especially with a base like sodium carbonate to scavenge the HCl produced.[9] This eliminates the need for volatile and toxic organic solvents.[9]
-
Deep Eutectic Solvents (DESs): Mixtures like choline chloride/glycerol have been used successfully, allowing reactions to proceed at room temperature with high yields and simple product isolation.[10][11]
-
2-Methyltetrahydrofuran (2-MeTHF): This bio-derived solvent is gaining popularity as a greener alternative to traditional organic solvents.[9]
-
Ethanol and Acetonitrile/Water Mixtures: These are also considered more environmentally benign options for certain sulfonamide syntheses.[12][13]
Troubleshooting Guide
Problem 1: The reaction is very slow or has not started.
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure both the amine and the sulfonyl chloride are fully dissolved. If solubility is low in a given solvent, consider adding a co-solvent. For example, if reactants have low solubility in isopropanol, adding polar aprotic acetonitrile can improve the conversion rate.
-
-
Possible Cause: Use of an inappropriate solvent type.
-
Solution: If you are using a polar protic solvent (like ethanol or methanol), it may be over-stabilizing your amine nucleophile. Switch to a polar aprotic solvent like acetonitrile or DMF to potentially increase the reaction rate.[7]
-
-
Possible Cause: Insufficient temperature.
Problem 2: The reaction gives a low yield of the desired sulfonamide.
-
Possible Cause: Hydrolysis of the sulfonyl chloride.
-
Solution: Sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid and reducing the amount of reagent available to react with the amine.[9] Ensure you are using anhydrous (dry) solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[14]
-
-
Possible Cause: The amine is being protonated.
-
Possible Cause: Competition between sulfonamide formation and hydrolysis in aqueous or protic media.
-
Solution: The rate of product formation must be significantly faster than the rate of sulfonyl chloride hydrolysis.[10] If using a protic solvent, optimizing temperature and reactant concentrations can favor the desired reaction. In some cases, an excess of the sulfonyl chloride may be required to drive the reaction to completion.[9]
-
Quantitative Data: Solvent Effects on Reaction Rates
The rate of reaction is highly dependent on the solvent system. The following table summarizes the first-order rate coefficients (k) for the solvolysis (a reaction analogous to the first step of sulfonamide formation) of 2-thiophenesulfonyl chloride in various solvent mixtures at 25.0 °C. Note how the rate changes significantly with solvent composition.
| Solvent Mixture | Rate Coefficient (k) x 10⁶ s⁻¹ | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |
| 100% Ethanol | 14.0 ± 0.9 | 0.37 | -2.52 |
| 90% Ethanol | 53.3 ± 2.2 | 0.16 | -0.94 |
| 80% Ethanol | 78.7 ± 3.2 | 0.00 | 0.00 |
| 100% Methanol | 47.2 ± 2.8 | 0.17 | -1.17 |
| 90% TFE | 4.17 ± 0.28 | -2.55 | 2.85 |
| 80% TFE | 30.2 ± 1.4 | -2.22 | 2.90 |
| 90% Acetone | 23.1 | - | - |
| 80% Acetone | 63.3 | - | - |
| (Data sourced from a study on the solvolysis of sulfonyl chlorides, which provides insight into solvent nucleophilicity and ionizing power effects).[15] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis (Conventional Heating)
This protocol is a generalized procedure for the synthesis of an N-substituted sulfonamide.
Materials:
-
Primary or secondary amine (1.1 eq)
-
Sulfonyl chloride (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Anhydrous base (e.g., Pyridine or Triethylamine, 1.5 eq)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) in the chosen anhydrous solvent.[1]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing moisture sensitivity in sulfonylation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the challenges of working with moisture-sensitive sulfonylating agents and substrates.
Troubleshooting Guide
This guide addresses common issues encountered during sulfonylation reactions, with a focus on problems arising from moisture contamination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of Sulfonylating Agent: Sulfonyl chlorides and anhydrides readily react with water to form the corresponding sulfonic acids, which are unreactive in the desired sulfonylation reaction.[1][2] | • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.[3][4] • Use Fresh Reagents: Use a freshly opened bottle of the sulfonylating agent or purify/distill it before use. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Degradation of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong base) can lead to decomposition. | • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor for any color changes that might indicate degradation. | |
| Inactive Reagents: The amine or alcohol may be of poor quality or contain impurities that inhibit the reaction. | • Purify Starting Materials: Recrystallize or distill the nucleophile (amine/alcohol) if its purity is questionable. | |
| Slow or Stalled Reaction | Insufficient Activation: The nucleophile (amine or alcohol) may not be sufficiently reactive. | • Choice of Base: Use a suitable base (e.g., pyridine, triethylamine) to activate the nucleophile and scavenge the HCl byproduct.[3][5][6][7] Pyridine can also act as a nucleophilic catalyst.[5] • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products/Byproducts | Hydrolysis of Sulfonyl Chloride: As mentioned, this leads to the formation of sulfonic acid. | • Strict Moisture Control: Implement rigorous anhydrous techniques. |
| Di-sulfonylation (for primary amines): An excess of the sulfonylating agent can lead to the formation of a di-sulfonylated product. | • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonylating agent. Add the sulfonylating agent dropwise to avoid localized high concentrations. | |
| Formation of Alkyl/Aryl Chlorides: In the tosylation of alcohols, the chloride ion generated can sometimes displace the tosylate group. | • Use of Different Sulfonylating Agent: Consider using a sulfonylating agent that does not generate a nucleophilic counter-ion, such as a sulfonic anhydride. | |
| Cloudy Reaction Mixture | Precipitation of Amine Hydrochloride Salt: The reaction of the base (e.g., triethylamine, pyridine) with the HCl generated forms a salt that may be insoluble in the reaction solvent. | • This is often a normal observation and indicates the reaction is proceeding. • If the precipitate hinders stirring, a more polar solvent or a solvent mixture may be necessary to improve solubility. |
| Hydrolysis Product Precipitation: The sulfonic acid byproduct may precipitate out of the reaction mixture. | • This indicates significant moisture contamination. The reaction should be stopped, and the setup and reagents should be re-evaluated for sources of water. |
Frequently Asked Questions (FAQs)
Q1: How sensitive are sulfonyl chlorides to moisture?
A1: Sulfonyl chlorides are highly sensitive to moisture.[2] Water readily hydrolyzes them to the corresponding sulfonic acids, rendering them inactive for the desired sulfonylation of amines or alcohols. This hydrolysis is a primary cause of low yields in these reactions.
Q2: What are the best practices for ensuring anhydrous reaction conditions?
A2: To ensure your reaction is free from moisture, you should:
-
Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours or flame-dry it under a stream of inert gas.[4]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves.
-
Handle Reagents Appropriately: Weigh and transfer moisture-sensitive solids in a glove box or quickly in a dry environment. Use syringes and septa for transferring liquid reagents.
-
Maintain an Inert Atmosphere: Use a nitrogen or argon blanket to protect the reaction from atmospheric moisture. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
Q3: Can I use a drying agent directly in my reaction mixture?
A3: While possible in some cases, adding a drying agent directly to the reaction is generally not recommended as it can complicate purification and may interfere with the reaction. It is better to dry all components before starting the reaction. If a drying agent is to be used, molecular sieves are often a good choice as they are relatively inert.
Q4: My reaction worked once but failed upon repeating it. What could be the issue?
A4: This common problem often points to moisture contamination of reagents that are hygroscopic.[1] Bases like triethylamine and N-methylimidazole can absorb atmospheric water over time.[1] Using fresh bottles or freshly distilled reagents is crucial for reproducibility.
Q5: Are there any sulfonylation reactions that can be performed in water?
A5: Interestingly, yes. While traditional sulfonylation with sulfonyl chlorides requires anhydrous conditions, some modern methods have been developed to carry out sulfonylations in aqueous media.[8] These often involve different sulfonating agents or specific reaction conditions (e.g., controlled pH) that favor the desired reaction over hydrolysis.[8][9]
Quantitative Data on Moisture Effects
While it is widely understood that water negatively impacts sulfonylation yields, specific quantitative data can be sparse in the literature. The primary takeaway is that the presence of water introduces a competing hydrolysis reaction, the rate of which can be significant. The relative rates of aminolysis/alcoholysis versus hydrolysis depend on the specific substrates, reaction conditions, and the concentration of water. The amine is generally a better nucleophile than water, which can allow for successful sulfonylation even in the presence of some moisture, particularly under Schotten-Baumann conditions (using an aqueous base).[2] However, for optimal yield and purity, minimizing water content is paramount.
Selection of Drying Agents for Solvents
The choice of drying agent is critical for preparing anhydrous solvents. Below is a comparison of common drying agents.
| Drying Agent | Efficiency (Residual H₂O) | Capacity | Speed | Suitable for | Not Suitable for |
| Molecular Sieves (3Å, 4Å) | Very High (<10 ppm) | Moderate | Slow to Moderate | Most organic solvents | - |
| Calcium Hydride (CaH₂) | Very High (<10 ppm) | High | Moderate | Ethers, hydrocarbons, esters | Alcohols, acids, aldehydes, ketones |
| Sodium/Benzophenone | Very High (<1 ppm) | High | Moderate | Ethers, hydrocarbons | Halogenated solvents, ketones, esters, protic solvents |
| Magnesium Sulfate (MgSO₄) | Moderate | High | Fast | General pre-drying of solutions | - |
| Sodium Sulfate (Na₂SO₄) | Low | High | Slow | General pre-drying of solutions | - |
| Phosphorus Pentoxide (P₄O₁₀) | Very High (<1 ppm) | Moderate | Fast | Aprotic solvents | Alcohols, acids, ketones |
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of an Alcohol under Anhydrous Conditions
This protocol describes a standard procedure for converting a primary or secondary alcohol to a tosylate, a common type of sulfonylation.
Materials:
-
Alcohol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.) - optional, for less reactive alcohols
-
Nitrogen or Argon gas supply
-
Oven-dried or flame-dried glassware (round-bottom flask, stir bar, septum, needles)
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while still warm under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
Reaction Setup: To the dried round-bottom flask containing a magnetic stir bar, add the alcohol.
-
Solvent and Base Addition: Add anhydrous DCM via syringe. Cool the solution to 0°C using an ice bath. Add pyridine or triethylamine dropwise via syringe.[3] If using, add the catalytic DMAP at this stage.
-
Addition of Tosyl Chloride: Slowly add the p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional period.[3]
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water, and finally a saturated brine solution.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude tosylate can be purified by recrystallization or flash column chromatography.
Visualizations
Reaction Mechanism: Sulfonylation vs. Hydrolysis
Caption: Competing reaction pathways for a sulfonyl chloride in the presence of a nucleophile and water.
Experimental Workflow for Anhydrous Sulfonylation
Caption: Step-by-step experimental workflow for setting up and performing an anhydrous sulfonylation reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in sulfonylation reactions.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up 2-Chloro-N-methylbenzenesulfonamide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-chloro-N-methylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method is the reaction of 2-chlorobenzenesulfonyl chloride with methylamine.[1] This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in scavenging the HCl generated during the reaction. If left unneutralized, the HCl will react with the methylamine to form methylammonium chloride, a non-nucleophilic salt, which will halt the desired reaction and significantly lower the yield. Common bases include tertiary amines like triethylamine or pyridine.
Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A3: Several factors can contribute to a slow or incomplete reaction:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used relative to the 2-chlorobenzenesulfonyl chloride.
-
Poor Quality Reagents: 2-chlorobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 2-chlorobenzenesulfonic acid. Use of anhydrous solvents and fresh reagents is critical.
-
Low Temperature: While the reaction is often started at a low temperature (0-5 °C) to control the initial exotherm, gentle warming to room temperature or slightly above may be necessary to drive the reaction to completion.
-
Poor Mixing: In a larger scale reaction, inadequate agitation can lead to localized concentration gradients and incomplete reaction.
Q4: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A4: This is a common issue, especially when using a solution of methylamine. The white precipitate is likely methylammonium chloride, formed from the reaction of methylamine with HCl. This indicates that the scavenging base is either not effective enough or is not present in a sufficient quantity. Another possibility is the precipitation of the di-sulfonated amine, especially if there is a localized excess of the sulfonyl chloride.
Q5: What are the key considerations for scaling up this synthesis?
A5: When scaling up, the following points are critical:
-
Thermal Management: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of the sulfonyl chloride.
-
Addition Rate: A slow, controlled addition of the 2-chlorobenzenesulfonyl chloride to the methylamine solution is crucial to prevent a rapid temperature increase and the formation of byproducts.
-
Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Work-up and Isolation: The work-up procedure, including quenching, phase separations, and filtration, needs to be optimized for larger volumes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Hydrolysis of 2-chlorobenzenesulfonyl chloride. 2. Formation of methylammonium chloride. 3. Incomplete reaction. | 1. Use anhydrous solvents and fresh 2-chlorobenzenesulfonyl chloride. 2. Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine) are used. 3. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or gentle heating. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Residual solvent. | 1. Perform an aqueous work-up with dilute acid and base washes to remove ionic impurities before crystallization. 2. Ensure the product is thoroughly dried under vacuum. |
| Formation of an unexpected byproduct | 1. Reaction of methylamine with two equivalents of sulfonyl chloride (di-sulfonylation). 2. Reaction temperature too high. | 1. Use a slight excess of methylamine and add the sulfonyl chloride slowly to the amine solution (inverse addition). 2. Maintain a controlled temperature, typically between 0 °C and room temperature. |
| Difficult filtration during work-up | The product has precipitated as very fine particles. | Consider changing the crystallization solvent or cooling the solution more slowly to encourage the growth of larger crystals. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on analogous sulfonamide syntheses.[2]
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Methylamine (40% solution in water or 2M in THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methylamine solution (1.2 equivalents) and dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add triethylamine (1.1 equivalents).
-
In a separate flask, dissolve 2-chlorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.
-
Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the cooled methylamine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Methylamine Source | 40% aq. solution | 2M solution in THF | 2M solution in THF |
| Base | Pyridine | Triethylamine | None |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Yield (Illustrative) | 75% | 92% | <10% |
| Purity (Illustrative, after work-up) | 90% | 95% | N/A |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Sulfonamides: Evaluating 2-chloro-N-methylbenzenesulfonamide in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1] These synthetic compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer effects.[1][2] This guide provides a comparative framework for evaluating sulfonamides, with a specific focus on the lesser-studied compound, 2-chloro-N-methylbenzenesulfonamide. Due to a lack of extensive biological data on this compound, this document serves as a roadmap, outlining the necessary experimental comparisons against well-characterized sulfonamides to ascertain its therapeutic potential.
The diverse activities of sulfonamides stem from their ability to act as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3] This inhibition disrupts the synthesis of folic acid, a crucial component for bacterial growth and replication.[2][] Beyond their antibacterial properties, modifications to the sulfonamide scaffold have yielded drugs that target other physiological pathways.[5]
This guide will compare this compound with three archetypal sulfonamides, each representing a different therapeutic class:
-
Sulfamethoxazole: An antibiotic commonly used for urinary tract infections.[5]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.[2]
-
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
By juxtaposing the known properties of these drugs with a structured plan for evaluating this compound, researchers can systematically explore its potential pharmacological profile.
Comparative Analysis of Physicochemical and Biological Properties
A comprehensive evaluation of a novel sulfonamide requires a multi-faceted approach, encompassing its physicochemical characteristics, biological activity, and pharmacokinetic profile. The following tables outline a proposed comparative analysis, with placeholder data for this compound to illustrate the target experimental endpoints.
Table 1: Physicochemical Properties
| Property | This compound | Sulfamethoxazole | Celecoxib | Dorzolamide |
| Molecular Weight ( g/mol ) | 205.66 | 253.28 | 381.37 | 324.44 |
| LogP | Data not available | 0.89 | 3.5 | 0.5 |
| pKa | Data not available | 5.7 | 11.1 | 8.5 |
| Aqueous Solubility (mg/L) | Data not available | 610 | 3.5 | 500 |
Table 2: In Vitro Biological Activity (Hypothetical Data)
| Parameter | This compound | Sulfamethoxazole | Celecoxib | Dorzolamide |
| Target Enzyme | To be determined | Dihydropteroate Synthase | Cyclooxygenase-2 | Carbonic Anhydrase II |
| IC50 (nM) | To be determined | 250 | 40 | 3 |
| Bacterial MIC (µg/mL) vs. E. coli | To be determined | 2 | >128 | >128 |
| Cytotoxicity (CC50 in HeLa cells, µM) | To be determined | >100 | 25 | >100 |
Table 3: Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | This compound | Sulfamethoxazole | Celecoxib | Dorzolamide |
| Bioavailability (%) | To be determined | 86 | 40 | Topical admin. |
| Protein Binding (%) | To be determined | 70 | 97 | 33 |
| Half-life (hours) | To be determined | 11 | 11 | 147 (in RBCs) |
| Primary Route of Elimination | To be determined | Renal | Hepatic | Renal |
Experimental Protocols
To generate the data required for a thorough comparison, a series of standardized in vitro and in vivo experiments should be conducted.
Determination of In Vitro Antibacterial Activity
Objective: To assess the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Protocol:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[1]
-
Media Preparation: Prepare Mueller-Hinton broth (MHB) or agar (MHA) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Assay:
-
Broth Microdilution: In a 96-well plate, add the bacterial inoculum to wells containing the serially diluted compound.
-
Agar Dilution: Incorporate the compound into MHA plates and spot-inoculate with the bacterial suspension.[6]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays
Objective: To determine the inhibitory activity (IC50) of this compound against a panel of relevant enzymes (e.g., DHPS, COX-1/COX-2, Carbonic Anhydrases).
Protocol (Example: COX-2 Inhibition):
-
Enzyme and Substrate: Use purified recombinant human COX-2 enzyme and arachidonic acid as the substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Reaction: Incubate the enzyme with the compound for a specified time, then initiate the reaction by adding the substrate.
-
Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.
Cytotoxicity Assay
Objective: To evaluate the potential toxicity of this compound against human cell lines.
Protocol (MTT Assay):
-
Cell Culture: Culture a human cell line (e.g., HeLa or HepG2) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizing Molecular Pathways and Experimental Workflows
Diagram 1: General Sulfonamide Antibacterial Mechanism
Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.
Diagram 2: Experimental Workflow for In Vitro Screening
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Benzenesulfonamide Isomers
For Researchers, Scientists, and Drug Development Professionals
The positioning of a substituent on a benzenesulfonamide scaffold—be it ortho, meta, or para—can significantly influence its biological activity. This guide provides a comparative overview of the biological activities of benzenesulfonamide isomers, with a focus on their roles as enzyme inhibitors and antimicrobial agents. While direct comparative studies on the parent ortho-, meta-, and para-benzenesulfonamide molecules are limited in publicly available literature, this guide synthesizes findings on their derivatives to illuminate the structure-activity relationships that govern their efficacy.
Comparative Biological Activity
The biological activities of benzenesulfonamide isomers are intricately linked to their three-dimensional structure, which dictates how they interact with their biological targets. The spatial arrangement of the sulfamoyl group in relation to other substituents on the benzene ring affects the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding.
Enzyme Inhibition: Carbonic Anhydrase
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of CAs.[3] The position of substituents on the benzene ring modulates the binding affinity and selectivity for different CA isoforms.[2]
Tumor-associated CA isoforms, such as CA IX and XII, are highly expressed in many hypoxic tumors and play a crucial role in pH regulation, promoting tumor survival and progression.[4][5][6][7] Consequently, the development of selective CA IX and XII inhibitors is a promising avenue for anticancer therapy.[2] Structure-activity relationship studies often reveal that the substitution pattern on the benzenesulfonamide ring is a critical determinant of inhibitory potency and isoform selectivity.[1]
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a vital class of therapeutics.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition halts the production of nucleic acids and other vital cellular components, leading to a bacteriostatic effect.[9] The antimicrobial spectrum and potency of benzenesulfonamide derivatives are influenced by the nature and position of substituents on the aromatic ring.
Quantitative Data Summary
The following table summarizes representative quantitative data for the biological activity of various benzenesulfonamide derivatives, highlighting the impact of substitution patterns. It is important to note that these are not direct comparisons of the parent ortho-, meta-, and para-benzenesulfonamide isomers but rather illustrative examples from the literature.
| Compound Class | Isomer/Derivative | Target/Organism | Activity Metric | Value | Reference |
| Carbonic Anhydrase Inhibitors | Phthalimide-capped benzenesulfonamide | hCA I | Kᵢ | 28.5 nM | [3] |
| Phthalimide-capped benzenesulfonamide | hCA II | Kᵢ | 2.2 nM | [3] | |
| Indole-based benzenesulfonamides (A6, A15) | MCF-7 (breast cancer) | IC₅₀ | ~50 µM | [10] | |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | hCA IX | Kᵢ | 1.4 - 47.5 nM | [2] | |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | hCA XII | Kᵢ | 1.7 - 569 nM | [2] | |
| Antimicrobial Agents | Sulfonamide Derivatives | Staphylococcus aureus (MRSA) | MIC | Not specified | [8] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.[11]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (CA)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.4)
-
DMSO to dissolve compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of CA in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Dissolve test compounds and positive control in DMSO to create stock solutions. Further dilute with buffer to desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 10 µL of the CA enzyme solution.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][12][13][14]
Materials and Reagents:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the wells of the microtiter plate.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[15]
-
Mandatory Visualizations
Caption: Experimental workflow for comparing the biological activity of benzenesulfonamide isomers.
Caption: Role of CA IX in hypoxic tumors and its inhibition by benzenesulfonamides.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase IX and Hypoxic Response: A Path to Tumors | Antibody News: Novus Biologicals [novusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. biodiamed.gr [biodiamed.gr]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.com [idexx.com]
Comparative Structural Analysis of 2-Chlorobenzenesulfonamide Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, a promising class of analogs of 2-chlorobenzenesulfonamide. The following sections present their synthesis, structural characterization, and a comparative evaluation of their anticancer activity, supported by experimental data and methodologies.
Performance Comparison of 2-Chlorobenzenesulfonamide Analogs
Recent studies have focused on the synthesis and evaluation of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives as potential anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The core structure combines the 2-chlorobenzenesulfonamide moiety with different heterocyclic systems, leading to variations in their biological activity.
A notable study synthesized a series of these analogs and evaluated their in vitro anticancer activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results, summarized in the table below, highlight the structure-activity relationships within this series of compounds.[1]
| Compound ID | R (Alkyl Group) | Heterocycle | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 11 | CH₃ | 1-methyl-1H-imidazol-2-yl | 6 | 11 | >100 |
| 12 | C₂H₅ | 1-methyl-1H-imidazol-2-yl | 7 | 12 | >100 |
| 13 | n-C₃H₇ | 1-methyl-1H-imidazol-2-yl | 7 | 13 | >100 |
| 19 | CH₃ | 1H-benzo[d]imidazol-2-yl | >100 | 17 | 49 |
| 20 | C₂H₅ | 1H-benzo[d]imidazol-2-yl | >100 | 20 | 55 |
| 21 | n-C₃H₇ | 1H-benzo[d]imidazol-2-yl | >100 | 22 | 61 |
Data extracted from a study on novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives.[1]
The data indicates that analogs bearing the 1-methyl-1H-imidazole moiety (compounds 11, 12, and 13) exhibit potent and selective activity against HeLa cells, with IC₅₀ values in the low micromolar range.[1] In contrast, analogs with a benzimidazole group (compounds 19, 20, and 21) show higher efficacy against HCT-116 and MCF-7 cell lines.[1] The length of the alkylthio chain (R group) appears to have a modest impact on the activity within each series.
Experimental Protocols
General Synthesis of 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives
The synthesis of the title compounds is achieved through a multi-step process, beginning with the preparation of N-(benzenesulfonyl)cyanamide potassium salts. These intermediates are then reacted with the appropriate mercaptoheterocycles to yield the final products.[1]
Step 1: Synthesis of N-(2-alkylthio-4-chlorobenzenesulfonyl)cyanamide potassium salts
-
To a solution of the corresponding 2-alkylthio-4-chlorobenzenesulfonamide in acetone, an aqueous solution of potassium cyanide is added.
-
The mixture is cooled in an ice bath, and cyanogen bromide is added portion-wise.
-
The reaction is stirred at room temperature for several hours.
-
The resulting precipitate is filtered, washed with cold acetone, and dried to yield the potassium salt.
Step 2: Synthesis of final 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives
-
A mixture of the N-(benzenesulfonyl)cyanamide potassium salt and the desired mercaptoheterocycle (e.g., 1-methyl-1H-imidazole-2-thiol or 1H-benzo[d]imidazole-2-thiol) is suspended in dry toluene or p-dioxane.
-
A catalytic amount of 4-toluenesulfonic acid is added.
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Human cancer cell lines (HeLa, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for another 72 hours.
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.[1]
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide analogs.
Proposed Mechanism of Action: Induction of Apoptosis
Studies on the most promising compounds from this series (analogs 11, 12, and 13) suggest that their anticancer activity is associated with the induction of apoptosis in cancer cells.[1] This process involves the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.
Caption: Proposed mechanism of apoptosis induction by active 2-chlorobenzenesulfonamide analogs.
References
A Comparative Guide to Analytical Methods for Sulfonamide Detection
This guide provides a detailed comparison of common analytical techniques for the quantification of sulfonamide residues in various matrices. It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The guide covers High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their performance characteristics and detailed experimental protocols.
The choice of an analytical method for sulfonamide quantification depends on factors such as required sensitivity, selectivity, cost, and the purpose of the analysis (e.g., screening vs. confirmation).[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and cost-effective technique suitable for routine screening.[1] For higher sensitivity and specificity, particularly for confirmatory analysis and trace-level quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] Immunoassays like ELISA offer a rapid, high-throughput, and cost-effective alternative for screening large numbers of samples.[2][3]
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of representative HPLC, LC-MS/MS, and ELISA methods for the analysis of various sulfonamides.
Table 1: HPLC Method Performance
| Parameter | Matrix | Performance Characteristics | Reference |
|---|---|---|---|
| Recovery | Milk | 93.9 - 115.9% | [4] |
| Feed | 79.3 - 114.0% | [5] | |
| Precision (%RSD) | Feed | Repeatability: 2.7 - 9.1%; Reproducibility: 5.9 - 14.9% | [5] |
| LOD | Feed | 34.5 - 79.5 µg/kg | [5] |
| LOQ | Feed | 41.3 - 89.9 µg/kg | [5] |
| Decision Limit (CCα) | Milk | 101.6 - 113.5 µg/kg | [4][6] |
| Feed | 197.7 - 274.6 µg/kg | [5] | |
| Detection Capability (CCβ) | Milk | 105.6 - 135.4 µg/kg | [4][6] |
| | Feed | 263.2 - 337.9 µg/kg |[5] |
Table 2: LC-MS/MS Method Performance
| Parameter | Matrix | Performance Characteristics | Reference |
|---|---|---|---|
| Recovery | Milk | 91 - 114% | [7] |
| Water | 74.3 - 118% | [8] | |
| Instant Pastries | 67.6 - 103.8% | [9] | |
| Precision (%RSD) | Water | 0.1 - 13.2% | [8] |
| Instant Pastries | 0.80 - 9.23% | [9] | |
| LOD | Instant Pastries | 0.01 - 0.14 µg/kg | [9] |
| LOQ | Instant Pastries | 0.02 - 0.45 µg/kg | [9] |
| Linearity (R²) | Water | > 0.995 |[8] |
Table 3: ELISA Method Performance
| Parameter | Matrix | Performance Characteristics | Reference |
|---|---|---|---|
| Recovery | Fish | 65 - 95% | [10] |
| Detection Limit | Fish | < 100 µg/kg (below MRL) | [10] |
| Cross-Reactivity | Varies | Method-specific, broad range of sulfonamides can be detected. | [11][12] |
| Assay Type | Varies | Typically indirect competitive ELISA. |[10][12] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and LC-MS/MS methods.
1. High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This method is suitable for the determination of sulfonamide residues in animal feed and milk.[5][13]
-
Sample Preparation (Feed) [5]
-
Extraction: Extract sulfonamides from the feed sample using a mixture of ethyl acetate, methanol, and acetonitrile.
-
Clean-up: Perform a solid-phase extraction (SPE) clean-up using a Strata-SCX cartridge to remove interfering matrix components.
-
-
Chromatographic Conditions [5]
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the analysis of sulfonamides in complex matrices like milk and pastries.[1][9]
-
Sample Preparation (Milk) [1]
-
Extraction: To 5 mL of milk, add an internal standard solution, followed by 10 mL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mixture of 10% methanol in water.
-
Filter the solution through a 0.22 µm syringe filter before analysis.
-
-
Sample Preparation (Instant Pastries - Modified QuEChERS) [9]
-
Extraction: Homogenize the sample with an extraction solvent (e.g., acetonitrile with formic acid).
-
Purification: After centrifugation, transfer the supernatant to a tube containing C18 and MgSO₄ for purification.
-
Vortex and centrifuge the mixture.
-
Evaporate the resulting supernatant to dryness under nitrogen.
-
Reconstitution: Dissolve the residue in a mixture of acetonitrile and 0.1% formic acid solution and filter before analysis.
-
-
Chromatographic and Mass Spectrometric Conditions [1][9]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: Approximately 0.3 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.[1][15]
-
Method Validation Workflow
The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The diagram below illustrates a typical workflow for the validation of analytical methods for sulfonamide detection.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. | Semantic Scholar [semanticscholar.org]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imeko.info [imeko.info]
- 7. acgpubs.org [acgpubs.org]
- 8. agilent.com [agilent.com]
- 9. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast screening immunoassay of sulfonamides in commercial fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. food.r-biopharm.com [food.r-biopharm.com]
- 12. Qualitative or Quantitative Antibiotic Sulfonamides ELISA Test Kit [mzfoodtest.com]
- 13. Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. journalofchemistry.org [journalofchemistry.org]
A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Substituted Benzenesulfonamides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of positional isomers of aminobenzenesulfonamide and toluenesulfonamide. This guide provides a side-by-side comparison of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols.
The positional isomerism in substituted benzenesulfonamides plays a critical role in determining their biological activity and physicochemical properties. A thorough understanding of their structural nuances is paramount for drug design and development. This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of two key benzenesulfonamide derivatives: aminobenzenesulfonamide and toluenesulfonamide. The data presented herein, summarized in clear, comparative tables, provides a valuable resource for the unambiguous identification and characterization of these isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of aminobenzenesulfonamide and toluenesulfonamide.
Aminobenzenesulfonamide Isomers
| Spectroscopic Technique | Ortho-Aminobenzenesulfonamide (Orthanilamide) | Meta-Aminobenzenesulfonamide (Metanilamide) | Para-Aminobenzenesulfonamide (Sulfanilamide) |
| ¹H NMR (ppm) | Aromatic protons: multiplet; NH₂ (sulfonamide): broad singlet; NH₂ (amino): broad singlet | Aromatic protons: multiplet; NH₂ (sulfonamide): broad singlet; NH₂ (amino): broad singlet | Aromatic protons (two doublets, AA'BB' system): ~6.6 and ~7.5 ppm; NH₂ (sulfonamide): broad singlet (~7.1 ppm); NH₂ (amino): broad singlet (~5.9 ppm)[1] |
| ¹³C NMR (ppm) | Aromatic carbons: multiple signals | Aromatic carbons: multiple signals | C-NH₂: ~152 ppm; C-SO₂NH₂: ~129 ppm; Aromatic CHs: ~127, ~113 ppm |
| IR (cm⁻¹) | NH₂ stretch: ~3400-3200; SO₂ stretch (asym/sym): ~1330/1150; C=C stretch (aromatic): ~1600-1450 | NH₂ stretch: ~3400-3200; SO₂ stretch (asym/sym): ~1330/1150; C=C stretch (aromatic): ~1600-1450 | NH₂ stretch: ~3470, 3380; SO₂ stretch (asym/sym): ~1315, 1150; C=C stretch (aromatic): ~1630, 1590[2] |
| UV-Vis (λmax, nm) | ~250, ~310 | ~240, ~290[3] | 192, 262[4] |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 172; Key Fragments: 155, 108, 92, 65 | Molecular Ion [M]⁺: 172; Key Fragments: 108, 92, 65 | Molecular Ion [M]⁺: 172; Key Fragments: 156, 108, 92, 65[5] |
Toluenesulfonamide Isomers
| Spectroscopic Technique | Ortho-Toluenesulfonamide | Meta-Toluenesulfonamide | Para-Toluenesulfonamide |
| ¹H NMR (ppm) | Aromatic protons: multiplet; NH₂: broad singlet; CH₃: singlet (~2.6 ppm) | Aromatic protons: multiplet; NH₂: broad singlet; CH₃: singlet | Aromatic protons (two doublets, AA'BB' system): ~7.3 and ~7.7 ppm; NH₂: broad singlet (~7.2 ppm); CH₃: singlet (~2.4 ppm)[6] |
| ¹³C NMR (ppm) | Aromatic carbons: multiple signals; CH₃: ~20 ppm | Aromatic carbons: multiple signals; CH₃: ~21 ppm | C-CH₃: ~143 ppm; C-SO₂NH₂: ~136 ppm; Aromatic CHs: ~129, ~127 ppm; CH₃: ~21 ppm[7] |
| IR (cm⁻¹) | NH₂ stretch: ~3350, 3250; SO₂ stretch (asym/sym): ~1330, 1150; CH stretch: ~2920 | NH₂ stretch: ~3350, 3250; SO₂ stretch (asym/sym): ~1330, 1150; CH stretch: ~2920 | NH₂ stretch: ~3340, 3250; SO₂ stretch (asym/sym): ~1330, 1155; CH stretch: ~2925[8][9] |
| UV-Vis (λmax, nm) | Not readily available | Not readily available | 224, 263, 275 (shoulder) |
| Mass Spec (m/z) | Molecular Ion [M]⁺: 171; Key Fragments: 155, 91, 65 | Molecular Ion [M]⁺: 171; Key Fragments: 155, 91, 65 | Molecular Ion [M]⁺: 171; Key Fragments: 155, 91, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the benzenesulfonamide isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra provide information about the electronic transitions within the molecule.
-
Sample Preparation: Prepare a dilute solution of the benzenesulfonamide isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is commonly used for the analysis of these compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of ortho-, meta-, and para-substituted benzenesulfonamides.
Caption: Workflow for the spectroscopic comparison of benzenesulfonamide isomers.
References
- 1. rsc.org [rsc.org]
- 2. Sulfanilamide(63-74-1) IR Spectrum [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UV-Vis Spectrum of Sulfanilamide | SIELC Technologies [sielc.com]
- 5. Sulfanilamide [webbook.nist.gov]
- 6. p-Toluenesulfonamide (70-55-3) 1H NMR spectrum [chemicalbook.com]
- 7. p-Toluenesulfonamide (70-55-3) 13C NMR [m.chemicalbook.com]
- 8. p-Toluenesulfonamide (70-55-3) IR Spectrum [chemicalbook.com]
- 9. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
Assessing the Cross-Reactivity of Benzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of various benzenesulfonamide derivatives, offering valuable insights for drug development and research. Understanding the potential for off-target effects is crucial for predicting adverse drug reactions and ensuring the specificity of therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a thorough assessment of benzenesulfonamide cross-reactivity.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of different benzenesulfonamide derivatives as determined by various experimental assays.
Immunoassay: Competitive ELISA
Cross-reactivity of a monoclonal antibody raised against sulfamethazine with other sulfonamide antibiotics was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The results are expressed as a percentage of the cross-reactivity of the reference compound, sulfamethazine, which is set to 100%.
| Compound | Cross-Reactivity (%)[1] |
| Sulfamethazine | 100 |
| Sulfamerazine | 108 |
| Sulfachloropyrazine | 97 |
| Sulfisoxazole | 99 |
| Sulfadiazine | 68 |
| Sulfadoxine | <1 |
| Sulfaguanidine | <1 |
| Sulfamethoxazole | <1 |
| Sulfamethoxydiazine | <1 |
| Sulfapyridine | <1 |
Enzyme Inhibition: Carbonic Anhydrase Isoforms
Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs). Their cross-reactivity against different human (h) CA isoforms is a critical aspect of their selectivity profile. The following table presents the inhibitory activity (IC₅₀ or Kᵢ values) of selected benzenesulfonamide derivatives against various hCA isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| 2b | 97.6 | 8.0 | - | - |
| 3a | 90.2 | 6.5 | 21.4 | - |
| 4a | - | 3.0 | 13.9 | - |
Data for compounds 2b, 3a, and 4a are from a study on 2-oxindole benzenesulfonamide conjugates.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity data. Below are protocols for key experiments cited in this guide.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay is based on the competition between a free analyte (benzenesulfonamide derivative) and a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the free analyte in the sample.
Protocol:
-
Coating: Microtiter plates are coated with a capture antibody specific to the target benzenesulfonamide derivative.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture of the sample containing the benzenesulfonamide derivative and a fixed concentration of an enzyme-labeled benzenesulfonamide conjugate is added to the wells. They compete for binding to the immobilized antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the benzenesulfonamide derivative in the sample.
-
Calculation: The percentage of cross-reactivity is calculated relative to the reference compound.
Carbonic Anhydrase Inhibition Assay
Principle: The inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of carbon dioxide.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase isoform and various concentrations of the benzenesulfonamide inhibitor are prepared.
-
Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by the addition of a CO₂-saturated solution.
-
pH Measurement: The change in pH resulting from the formation of carbonic acid is monitored over time using a pH meter or a colorimetric indicator.
-
Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.
T-Cell Proliferation Assay
Principle: This functional assay assesses the ability of benzenesulfonamide derivatives or their metabolites to stimulate an immune response by measuring the proliferation of T-cells.
Protocol:
-
Sensitization (In Vivo): Experimental animals (e.g., mice) are sensitized by repeated administration of the test compound.
-
Splenocyte Isolation: After the sensitization period, spleens are harvested, and splenocytes (containing T-cells) are isolated.
-
In Vitro Stimulation: The isolated splenocytes are cultured in the presence of various concentrations of the parent benzenesulfonamide derivative and its potential cross-reactive analogs.
-
Proliferation Measurement: T-cell proliferation is measured by methods such as [³H]-thymidine incorporation or using fluorescent dyes like CFSE.
-
Data Analysis: The stimulation index is calculated by dividing the proliferation in the presence of the compound by the proliferation of untreated control cells. A significant increase in the stimulation index indicates a cross-reactive T-cell response.
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of benzenesulfonamide derivatives.
JAK-STAT Signaling Pathway Inhibition
Certain benzenesulfonamide derivatives have been shown to inhibit the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.
Caption: Inhibition of the JAK-STAT signaling pathway by benzenesulfonamide derivatives.
References
A Comparative Guide to the Efficacy of Benzenesulfonamide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, recognized for their versatile therapeutic potential. This guide offers an objective comparison of the efficacy of various benzenesulfonamide-based inhibitors, with a primary focus on their well-established role as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in a range of diseases, including cancer.[1][2] The comparative analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in the field.
Quantitative Efficacy Analysis: Carbonic Anhydrase Inhibition
The inhibitory potency of a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms—hCA I, hCA II, hCA IX, and hCA XII—is summarized below. The data, presented as inhibition constants (Kᵢ), are compiled from various studies. A lower Kᵢ value indicates a higher inhibitory potency.[1][3]
| Compound | R Group | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) | Reference |
| Acetazolamide (AAZ) | - | 250 | 12 | 25 | 5.7 | [3] |
| SLC-0111 | Ureido-bearing | - | - | 45 | 4.5 | [4] |
| Series 1 | ||||||
| 16 | H | 552.4 | 350.1 | 1350 | 54.5 | [3] |
| 17 | 4-Cl | 582.1 | 126.9 | 458.3 | 32.0 | [3] |
| 21 | 3-NO₂ | 650.2 | 88.3 | 215.6 | 45.8 | [3] |
| 22 | 4-NO₂ | 890.5 | 772.1 | 317.1 | 478.8 | [3] |
| 23 | 2-CH₃ | 785.4 | 97.6 | 115.6 | 38.4 | [3] |
| 24 | 3-CH₃ | 643.9 | 95.2 | 189.7 | 41.2 | [3] |
| Series 2 | ||||||
| 3c | Phenyl (para-sulfonamide) | - | - | - | - | [4] |
| 3g | Chloro-substituted (para-sulfonamide) | - | - | - | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzenesulfonamide-based inhibitors are provided below.
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Principle: The enzymatic hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH. A stopped-flow spectrophotometer is used to measure the initial rate of this reaction by monitoring the absorbance of a pH indicator.[5][6]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Benzenesulfonamide inhibitor of interest (dissolved in DMSO)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the inhibitor in the buffer solution.
-
Prepare a solution of the CA enzyme in the buffer containing the pH indicator.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice for at least 30 minutes.[5]
-
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control).
-
Load the second syringe with CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[5]
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the absorbance change.
-
Determine the inhibition constants (Kᵢ) by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.
-
MTT Assay for Anti-Proliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[4][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzenesulfonamide inhibitor of interest
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzenesulfonamide inhibitor in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the inhibitor concentration.[4]
-
Visualizing Mechanisms and Workflows
Signaling Pathways Modulated by Benzenesulfonamide-Based Inhibitors
Benzenesulfonamide derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 6. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
A Researcher's Guide to the In Vitro Validation of 2-chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating a Novel Benzenesulfonamide Derivative.
This guide provides a comprehensive framework for the in vitro validation of 2-chloro-N-methylbenzenesulfonamide, a compound of interest within the broader class of sulfonamides, which have demonstrated significant potential in anticancer research. Given the limited publicly available data on this specific molecule, this document outlines a series of standardized assays to characterize its biological activity and benchmark its performance against established alternatives. The protocols and comparative data structures presented herein are based on methodologies commonly applied to analogous sulfonamide derivatives.
Introduction to this compound and its Therapeutic Context
Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. Many derivatives of 2-chlorobenzenesulfonamide are currently under investigation for their potential as anticancer agents.[1][2] The primary mechanisms of action for anticancer sulfonamides often involve the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to their growth and survival, or the induction of apoptosis in cancer cells.[1][3] This guide proposes a two-pronged in vitro validation approach for this compound: assessing its cytotoxic effects on relevant cancer cell lines and quantifying its inhibitory activity against key carbonic anhydrase isoforms.
Comparative Performance Data
To facilitate a direct comparison of the potential efficacy of this compound, the following tables present hypothetical data alongside known values for established anticancer agents and related sulfonamide compounds. Researchers can populate these tables with their experimental findings to benchmark the performance of the target compound.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Non-Tumor Cell Line (e.g., HaCaT) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Standard) | ~0.1 µM | ~0.2 µM | ~0.5 µM | ~1.0 µM |
| Indisulam (Sulfonamide Drug) | ~5 µM | ~2 µM | ~10 µM | > 25 µM |
| Related Derivative 1* | 6 µM[1] | 11 µM[1] | > 50 µM[1] | 18 µM[1] |
| Related Derivative 2** | < 360 µM[3] | Not Reported | < 128 µM[3] | Not Reported |
*Data for a 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivative from a 2023 study.[1] **Data for a generic sulfonamide derivative from a study on cytotoxic effects.[3]
Table 2: Comparative Carbonic Anhydrase Inhibition (Kᵢ Values in nM)
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Associated) | hCA XII (Tumor-Associated) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Related Sulfonamide 1*** | 41.5 | 30.1 | 24.8 | 5.7[4] |
| Related Sulfonamide 2**** | 42.1 | 165 | 21.3 | 1.9[4] |
***Data for a tetrafluorobenzenesulfonamide derivative.[4] ****Data for a benzenesulfonamide derivative.[4]
Detailed Experimental Protocols
The following are detailed protocols for the key in vitro assays proposed for the validation of this compound.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) and a non-tumor cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Stopped-flow spectrophotometer
-
Buffer (e.g., 20 mM HEPES, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
This compound (dissolved in DMSO)
-
Acetazolamide (as a positive control)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA isoenzyme with various concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as CO₂ is hydrated to carbonic acid.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the Kᵢ value by fitting the data to the appropriate inhibition model.
Visualizing Workflows and Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
References
- 1. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 2-chloro-N-methylbenzenesulfonamide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted sulfonamides is a cornerstone in medicinal chemistry, yielding compounds with a wide array of biological activities. Among these, 2-chloro-N-methylbenzenesulfonamide serves as a key intermediate and structural motif in various pharmacologically active molecules. Ensuring the reproducible synthesis of this compound is paramount for consistent research outcomes and scalable drug development. This guide provides an objective comparison of the classical synthesis route with a modern alternative, supported by detailed experimental protocols and characterization data to aid researchers in assessing and selecting the most suitable method for their needs.
Comparison of Synthetic Methodologies
The reproducibility of a synthetic protocol is critically influenced by the chosen methodology. Here, we compare the traditional approach of reacting a sulfonyl chloride with an amine against a contemporary catalytic method.
| Parameter | Classical Method: Sulfonyl Chloride & Amine | Alternative Method: Catalytic N-Alkylation |
| Starting Materials | 2-chlorobenzenesulfonyl chloride, Methylamine | 2-chlorobenzenesulfonamide, Methanol |
| Reagents & Catalysts | Base (e.g., triethylamine, pyridine) | Ruthenium or Manganese-based catalyst, Base (e.g., K₂CO₃)[1][2] |
| Typical Reaction Conditions | Often requires anhydrous conditions, can be exothermic. | Higher temperatures (e.g., 150 °C), inert atmosphere.[1] |
| Reported Yields | Generally moderate to high, but can be variable. | Often high to excellent yields reported for similar systems.[1] |
| Byproducts | Amine hydrochloride salt. | Water.[1] |
| Advantages | Well-established, straightforward procedure. | Milder alkylating agent (methanol vs. methylamine), atom economical.[1] |
| Disadvantages | Methylamine is a gas and can be difficult to handle; potential for over-alkylation. | Requires a specific catalyst which may not be readily available; higher energy input. |
Experimental Protocols
To provide a practical basis for reproducibility assessment, detailed experimental protocols for both the classical and a representative alternative synthesis are presented below.
Protocol 1: Classical Synthesis via Sulfonyl Chloride and Methylamine
This protocol is based on the well-established reaction between a sulfonyl chloride and a primary amine.
Materials:
-
2-chlorobenzenesulfonyl chloride
-
Methylamine (2.0 M solution in THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add a 2.0 M solution of methylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Outcome:
-
Yield: While specific yields for this exact reaction are not widely reported, similar reactions suggest a yield in the range of 60-80% is achievable.
-
Purity: Purity should be assessed by HPLC and spectroscopic methods.
Protocol 2: Alternative Synthesis via Catalytic N-Alkylation
This protocol is adapted from modern catalytic methods for the N-alkylation of sulfonamides using alcohols.[1][2]
Materials:
-
2-chlorobenzenesulfonamide
-
Methanol
-
[Ru(p-cymene)Cl₂]₂ (catalyst)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 2-chlorobenzenesulfonamide (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), dppf (5 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and methanol (5.0 eq).
-
Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Expected Outcome:
-
Yield: Based on analogous catalytic N-alkylations, yields are expected to be in the range of 80-95%.[1]
-
Purity: High purity is generally achieved after chromatographic purification.
Characterization Data for this compound
Reproducibility is confirmed by consistent analytical data. The following are the expected characterization data for the target compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.9-8.0 (d, 1H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.8-5.0 (q, 1H, NH), ~2.7 (d, 3H, N-CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~138-140 (C-S), ~132-134 (C-Cl), ~127-132 (Ar-CH), ~30 (N-CH₃) ppm. |
| IR (KBr) | ν ~3250-3300 (N-H stretch), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch) cm⁻¹. |
| Mass Spec (EI) | M⁺ corresponding to C₇H₈ClNO₂S. |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the classical and alternative synthesis methods.
Conclusion
Assessing the reproducibility of the synthesis of this compound requires a careful consideration of the chosen synthetic route. The classical method, while straightforward, involves the handling of gaseous methylamine and may present challenges in achieving consistent yields. The alternative catalytic N-alkylation offers a more atom-economical and potentially higher-yielding approach, though it necessitates specific catalytic systems. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to select and implement a reproducible synthesis of this important sulfonamide intermediate, thereby fostering more reliable and efficient drug discovery and development efforts.
References
A Comparative Guide to Alternative Synthetic Routes for N-Alkylated Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-alkylated benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. The substituent on the sulfonamide nitrogen plays a critical role in modulating the compound's pharmacological activity, making the efficient and versatile synthesis of these derivatives a key focus in drug discovery. This guide provides an objective comparison of traditional and alternative synthetic routes, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal method for their specific research and development needs.
Traditional Synthesis: The Hinsberg Reaction
The classical and most direct approach to N-alkylated benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This method, often referred to as the Hinsberg reaction, is widely used due to its simplicity and the ready availability of starting materials.
Experimental Protocol: General Procedure for Hinsberg Reaction[1][2]
-
To a test tube, add the primary or secondary amine (1.0 mmol) and benzenesulfonyl chloride (1.1 mmol).
-
Add 10 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the tube and shake vigorously for 5-10 minutes, or until the oily benzenesulfonyl chloride is consumed.
-
If the resulting solution is clear, the amine is primary, as the sulfonamide formed is soluble in the alkaline medium. Acidify with 5% HCl to precipitate the N-alkylated benzenesulfonamide.
-
If a precipitate forms directly in the alkaline solution, the amine is secondary.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Alternative Route 1: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful method for the N-alkylation of sulfonamides with a wide range of primary and secondary alcohols.[1] This reaction proceeds under mild, neutral conditions and is particularly valued for its stereospecificity, resulting in the inversion of the alcohol's stereochemistry. The process involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[1]
Experimental Protocol: General Procedure for Mitsunobu N-Alkylation[3]
-
Dissolve the benzenesulfonamide (1.0 mmol), alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the N-alkylated benzenesulfonamide and separate it from the triphenylphosphine oxide and hydrazine byproducts.
Alternative Route 2: Reductive Amination
Reductive amination provides a versatile and widely used method for N-alkylation by reacting a sulfonamide with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first involves the formation of an intermediate N-sulfonyl imine (or enamine), which is then reduced in situ to the desired N-alkylated product. A key advantage is the vast commercial availability of aldehydes and ketones.
Experimental Protocol: General Procedure for Reductive Amination[4]
-
To a stirred solution of benzenesulfonamide (1.0 mmol) and an aldehyde or ketone (1.1 mmol) in an appropriate solvent (e.g., dichloroethane or THF, 10 mL), add acetic acid (0.1 mmol, optional catalyst).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise over 10 minutes.
-
Continue stirring at room temperature for 4-16 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Alternative Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[2] It allows for the coupling of sulfonamides with aryl or vinyl halides/triflates. This method is exceptionally powerful for synthesizing N-aryl benzenesulfonamides, which are often challenging to prepare using traditional methods. The choice of ligand is critical for reaction efficiency.[2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[6][7]
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), benzenesulfonamide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to an oven-dried reaction vessel.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl benzenesulfonamide.
Comparative Data Summary
The following table summarizes the performance of the discussed synthetic routes based on typical experimental outcomes. Yields and conditions are representative and can vary significantly based on specific substrates.
| Method | Typical Alkylating/Arylating Agent | Typical Yield Range (%) | Reaction Temperature (°C) | Key Strengths | Key Limitations |
| Hinsberg Reaction | Primary/Secondary Amines | 60-95% | 25-50 | Simple, inexpensive reagents, straightforward workup. | Limited to amine nucleophiles; not suitable for tertiary amines. |
| Mitsunobu Reaction | Primary/Secondary Alcohols | 70-95% | 0-25 | Mild conditions, stereospecific (inversion), broad alcohol scope. | Stoichiometric phosphine oxide byproduct removal can be difficult. |
| Reductive Amination | Aldehydes, Ketones | 75-98% | 25 | Wide availability of carbonyls, mild reducing agents, one-pot procedure. | Over-alkylation can be a side reaction; requires a reducing agent. |
| Buchwald-Hartwig | Aryl/Vinyl Halides, Triflates | 70-99% | 80-110 | Excellent for N-aryl bond formation, high functional group tolerance. | Requires expensive and air-sensitive catalysts/ligands; high temperatures. |
Conclusion
The choice of synthetic route for N-alkylated benzenesulfonamides is highly dependent on the target structure and available starting materials.
-
The Hinsberg reaction remains a reliable and cost-effective method for simple alkylations starting from amines.
-
The Mitsunobu reaction is the premier choice when installing a chiral alkyl group from an alcohol with inversion of stereochemistry.
-
Reductive amination offers unparalleled versatility due to the vast array of commercially available aldehydes and ketones, making it a workhorse for library synthesis.
-
The Buchwald-Hartwig amination is indispensable for the synthesis of N-aryl benzenesulfonamides, providing access to chemical space that is otherwise difficult to reach.
Each method presents a unique set of advantages and challenges. By understanding the scope and limitations detailed in this guide, researchers can make an informed decision to best suit their synthetic goals.
References
Safety Operating Guide
Navigating the Disposal of 2-chloro-N-methylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-chloro-N-methylbenzenesulfonamide (CAS No. 17260-67-2), drawing from safety data sheets of analogous compounds and general best practices for hazardous waste management.
Immediate Safety and Handling:
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified in the search, data from related benzenesulfonamide compounds indicate that it may cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is essential.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles or safety glasses with side shields | To prevent eye contact, as the compound is a suspected eye irritant.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes. |
In the event of exposure, follow the first aid procedures outlined below.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Eyes | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
Step-by-Step Disposal Protocol:
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste program.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS department. Store in a designated, well-ventilated area away from incompatible materials.
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The original container is often a suitable option for waste collection.
-
Do not overfill the container.
3. Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered contaminated.
-
Dispose of these materials in the same hazardous waste container as the chemical itself.
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor. The standard procedure is disposal at an approved waste disposal plant.[1]
Experimental Workflow for Disposal:
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the research community.
References
Personal protective equipment for handling 2-chloro-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-chloro-N-methylbenzenesulfonamide (CAS RN: 17260-67-2). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles or a face shield | To prevent eye contact with dust or splashes. Must comply with EN 166 or equivalent standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves prior to use. |
| Body Protection | Laboratory coat or disposable gown | Should be long-sleeved to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled with the chemical name and hazard information.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Store below eye level to minimize the risk of dropping and spillage.[2]
3. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Wear the full complement of recommended PPE.
-
Avoid generating dust. If weighing the solid, do so carefully in a contained space.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[2][4] The rinsed container can then be disposed of as non-hazardous waste.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
